Cagliflozin Impurity 12
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBGJUIUCFENGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Canagliflozin Impurity 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Canagliflozin Impurity 12, a known process-related impurity of the anti-diabetic drug Canagliflozin. This document elucidates the chemical structure, physicochemical properties, and available analytical data for this impurity, and includes a detailed experimental protocol for its synthesis. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical industry.
Chemical Identity and Structure
Canagliflozin Impurity 12 is chemically identified as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. It is also commonly referred to as Tetra Acetyl Canagliflozin. This compound is a fully acetylated derivative of the parent drug, Canagliflozin.
The structural formula of Canagliflozin Impurity 12 is presented below:
Caption: 2D Chemical Structure of Canagliflozin Impurity 12.
The key structural feature is the presence of four acetyl groups esterified to the hydroxyl groups of the glucopyranosyl ring and the primary alcohol of the side chain, in contrast to the free hydroxyl groups in Canagliflozin.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical identifiers for Canagliflozin Impurity 12 is provided in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Chemical Name | (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | N/A |
| Synonym | Tetra Acetyl Canagliflozin | N/A |
| CAS Number | 866607-35-4 | N/A |
| Molecular Formula | C₃₂H₃₃FO₉S | N/A |
| Molecular Weight | 612.67 g/mol | N/A |
Synthesis of Canagliflozin Impurity 12
The formation of Canagliflozin Impurity 12 is typically associated with the synthesis of Canagliflozin where acetyl protecting groups are used. The final deacetylation step, if incomplete, can result in the presence of this and other acetylated impurities. A general synthetic protocol for obtaining Canagliflozin Impurity 12 involves the acetylation of Canagliflozin.
Experimental Protocol: Acetylation of Canagliflozin
Materials:
-
Canagliflozin
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve Canagliflozin in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of a suitable base, such as pyridine, to the solution.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add an excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Canagliflozin Impurity 12.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of a process-related impurity like Canagliflozin Impurity 12 during drug development.
Caption: A logical workflow for the identification and control of process-related impurities.
This guide provides foundational information on Canagliflozin Impurity 12 for pharmaceutical scientists and professionals. For regulatory submissions and detailed quality control, it is imperative to use a pharmacopeial or certified reference standard for this impurity.
Canagliflozin Impurity 12: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Canagliflozin Impurity 12, a substance of significance in the pharmaceutical analysis and quality control of the anti-diabetic drug Canagliflozin. This document outlines its chemical identity, including its CAS number and molecular weight, and presents detailed experimental protocols for its analysis.
Core Data Presentation
Quantitative data for Canagliflozin Impurity 12 is summarized below. It is important to note that various sources present conflicting information regarding the CAS number. The data presented here reflects the most consistent information found in the public domain.
| Parameter | Value | Reference |
| Chemical Name | (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | [Synonym: Tetra Acetyl Canagliflozin] |
| CAS Number | 866607-35-4 | Consistently associated with the tetra-acetylated structure. |
| Molecular Formula | C₃₂H₃₃FO₉S | |
| Molecular Weight | 612.67 g/mol |
Note: Other CAS numbers, including 77388-94-4 and 1823966-94-4, have been associated with a compound named "Canagliflozin Impurity 12" by some commercial suppliers, but these are linked to different molecular formulas and weights and appear less consistently in scientific literature.
Experimental Protocols
The following sections detail methodologies relevant to the analysis of Canagliflozin and its impurities, including Impurity 12. These protocols are based on established methods for forced degradation studies, which are crucial for identifying and quantifying potential impurities.
Forced Degradation Studies to Generate Impurities
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for analytical method development.
1. Acid Degradation:
-
Procedure: Dissolve Canagliflozin in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N hydrochloric acid.
-
Conditions: Heat the solution at 80°C for 2 hours.
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.
2. Base Degradation:
-
Procedure: Dissolve Canagliflozin in a suitable solvent and add 0.1 N sodium hydroxide.
-
Conditions: Maintain the solution at room temperature for 1 hour.
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.
3. Oxidative Degradation:
-
Procedure: Dissolve Canagliflozin in a suitable solvent and add 30% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to a temperature of 105°C.
-
Duration: Maintain the temperature for 24 hours.
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance to UV light (254 nm) and visible light.
-
Duration: The exposure time should be sufficient to evaluate the photostability of the drug.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for separating and quantifying Canagliflozin and its impurities.
| Parameter | HPLC Method Details |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, for instance, 30°C. |
| Detection Wavelength | UV detection at approximately 290 nm. |
| Injection Volume | 10-20 µL. |
Sample Preparation: Degraded samples are diluted with the mobile phase to an appropriate concentration before injection into the HPLC system.
Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural characterization of impurities.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, often in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), allows for accurate mass measurements of the parent ion and its fragments.
-
Fragmentation Analysis: By inducing fragmentation of the impurity's molecular ion, a characteristic fragmentation pattern is obtained, which helps in elucidating its chemical structure.
Mandatory Visualization
The following diagram illustrates a general workflow for the identification and characterization of Canagliflozin impurities.
Physicochemical properties of Canagliflozin Impurity 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of Canagliflozin Impurity 12. This impurity, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate , also known as Tetra-acetyl Canagliflozin, is a process-related impurity in the synthesis of the anti-diabetic drug Canagliflozin. Understanding the characteristics of this impurity is crucial for the quality control and regulatory compliance of Canagliflozin drug products.
Physicochemical Properties
Canagliflozin Impurity 12 is the tetra-acetylated precursor to Canagliflozin. The presence of the acetyl groups significantly alters its physicochemical properties compared to the active pharmaceutical ingredient (API). A summary of its known properties is presented below.
| Property | Value | Reference |
| Chemical Name | (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| Synonym | Tetra-acetyl Canagliflozin | |
| CAS Number | 866607-35-4 | |
| Molecular Formula | C32H33FO9S | |
| Molecular Weight | 612.66 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in Methanol. | |
| Storage | 2-8°C |
Synthesis and Formation
Canagliflozin Impurity 12 is a process impurity that arises during the synthesis of Canagliflozin. It is the penultimate intermediate before the final deacetylation step. The formation of this impurity is a key indicator of the completeness of the final manufacturing step.
Experimental Protocols
The characterization and quantification of Canagliflozin Impurity 12 are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose, often in conjunction with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be utilized for the separation and quantification of Canagliflozin and its impurities, including Impurity 12.
Table 2: HPLC Method Parameters
| Parameter | Description |
| Column | Inertsil C8-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | Typically 1.0 mL/min. |
| Detector | UV at an appropriate wavelength (e.g., 290 nm). |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C). |
Note: The specific gradient program and buffer composition would need to be optimized for specific laboratory conditions and instrumentation to achieve adequate separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the definitive structural confirmation of Canagliflozin Impurity 12. While specific chemical shift data is often proprietary, the spectra would be consistent with the tetra-acetylated structure, showing characteristic peaks for the acetyl methyl protons and carbonyl carbons, in addition to the signals from the core Canagliflozin structure.
Experimental and Analytical Workflow
The general workflow for the identification and quantification of Canagliflozin Impurity 12 in a drug substance sample involves several key steps.
Conclusion
Effective monitoring and control of Canagliflozin Impurity 12 are essential for ensuring the quality, safety, and efficacy of Canagliflozin drug products. This guide provides a foundational understanding of the physicochemical properties, formation, and analytical control of this critical process-related impurity. For regulatory submissions, it is imperative to have a fully validated analytical method and a well-characterized reference standard for Canagliflozin Impurity 12.
References
Canagliflozin Impurity 12: A Technical Guide on Potential Pharmacological and Toxicological Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical or regulatory advice.
Introduction
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] As with any pharmaceutical product, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be carefully controlled and evaluated for potential impacts on safety and efficacy.[1] This technical guide provides a comprehensive overview of the currently available information on Canagliflozin Impurity 12, including its chemical identity and a discussion of its potential pharmacological and toxicological effects based on the broader context of SGLT2 inhibitor impurities. Due to a lack of direct experimental studies on Canagliflozin Impurity 12, this guide also outlines a proposed experimental framework for its comprehensive evaluation.
Chemical Identity of Canagliflozin Impurity 12
Canagliflozin Impurity 12 is a known impurity of Canagliflozin and is available as a pharmaceutical reference standard.[4][5][6][7] Its chemical and physical properties are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | [5] |
| CAS Number | 77388-94-4 | [5] |
| Molecular Formula | C32H33FO9S | [5] |
| Molecular Weight | 612.68 g/mol | [5] |
Potential Pharmacological and Toxicological Effects: An Evidence Gap
A thorough review of the scientific literature reveals a significant gap in direct experimental data regarding the specific pharmacological or toxicological effects of Canagliflozin Impurity 12. No dedicated in vitro or in vivo studies characterizing its biological activity have been published.
However, the safety assessment of impurities in pharmaceuticals is a critical aspect of drug development. Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities. The potential for impurities to exhibit pharmacological activity, either on-target or off-target, or to induce toxicity, necessitates a thorough risk assessment.
Insights from In Silico Toxicological Assessments of SGLT2 Inhibitor Metabolites
While direct data on Canagliflozin Impurity 12 is lacking, in silico (computer-based) toxicological studies on metabolites of SGLT2 inhibitors can provide some valuable insights into the potential risks associated with structurally related compounds. A study utilizing software such as DataWarrior and ADMET predictor™ assessed the toxicological profiles of various SGLT2 inhibitor metabolites.[8][9] The findings from this study indicated that while the parent drugs and their metabolites generally showed no mutagenic, tumorigenic, or cardiotoxic risks, some metabolites were identified as potential hepatotoxic compounds.[8][9] Furthermore, several metabolites were predicted to have very toxic LD50 values in rats and to exhibit reproductive toxicity.[8][9]
These in silico findings underscore the importance of evaluating each impurity and metabolite individually, as they may possess unique toxicological profiles distinct from the parent drug.
Proposed Experimental Protocols for a Comprehensive Assessment
To address the existing knowledge gap, a systematic and comprehensive evaluation of Canagliflozin Impurity 12 is warranted. The following section outlines a proposed experimental workflow for characterizing its potential pharmacological and toxicological effects.
Pharmacological Evaluation
The primary pharmacological target of Canagliflozin is the SGLT2 transporter.[3] Therefore, the initial pharmacological assessment of Impurity 12 should focus on its activity at this target.
1. In Vitro SGLT2 Inhibition Assay:
-
Objective: To determine the inhibitory potency of Canagliflozin Impurity 12 on the human SGLT2 transporter.
-
Methodology:
-
Utilize a stable cell line overexpressing the human SGLT2 transporter (e.g., CHO or HEK293 cells).
-
Perform a radiolabeled or fluorescently-labeled methyl-α-D-glucopyranoside (α-MG) uptake assay.
-
Incubate the cells with varying concentrations of Canagliflozin Impurity 12.
-
Measure the uptake of the labeled α-MG.
-
Calculate the IC50 value (the concentration of the impurity that inhibits 50% of the SGLT2 activity) and compare it to that of Canagliflozin.
-
2. Selectivity Profiling:
-
Objective: To assess the selectivity of Canagliflozin Impurity 12 for SGLT2 over SGLT1.
-
Methodology:
-
Perform a similar uptake assay using a cell line stably expressing the human SGLT1 transporter.
-
Determine the IC50 value for SGLT1 inhibition.
-
Calculate the selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2).
-
Toxicological Evaluation
A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies if warranted by the initial findings and the expected levels of human exposure.
1. In Vitro Cytotoxicity Assay:
-
Objective: To assess the general cytotoxicity of Canagliflozin Impurity 12.
-
Methodology:
-
Use relevant human cell lines, such as HepG2 (liver cells) and HK-2 (kidney cells), given the primary sites of metabolism and action of Canagliflozin.
-
Expose the cells to a range of concentrations of the impurity for 24 to 72 hours.
-
Assess cell viability using standard assays such as MTT or LDH release.
-
2. Genotoxicity Assays:
-
Objective: To evaluate the potential of Canagliflozin Impurity 12 to cause genetic damage.
-
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. Use various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage. Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
3. In Vivo Acute Toxicity Study (if necessary):
-
Objective: To determine the acute toxicity and identify potential target organs.
-
Methodology:
-
Conduct a study in a rodent species (e.g., rats or mice) following OECD or equivalent guidelines.
-
Administer single, escalating doses of Canagliflozin Impurity 12.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Perform a gross necropsy and histopathological examination of major organs.
-
Visualizations: Workflows and Signaling Pathways
To facilitate a clearer understanding of the proposed experimental approaches and the biological context, the following diagrams are provided.
Conclusion
While there is a clear absence of direct pharmacological and toxicological data for Canagliflozin Impurity 12, a structured and scientifically rigorous approach can be employed to characterize its potential biological effects. The proposed experimental workflows provide a roadmap for researchers and drug development professionals to address this knowledge gap. By evaluating its activity at the primary pharmacological target and conducting a tiered toxicological assessment, a comprehensive safety and activity profile can be established. This information is crucial for ensuring the quality, safety, and efficacy of the final Canagliflozin drug product. The insights from broader in silico studies on SGLT2 inhibitor metabolites serve as a reminder of the potential for impurities to have distinct biological activities, reinforcing the need for their careful evaluation.
References
- 1. CN114181270B - Canagliflozin impurities, methods of preparation and removal - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Canagliflozin Impurity 12 - SRIRAMCHEM [sriramchem.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Canagliflozin Impurity 12 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Canagliflozin Impurity 12: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthesis route for Canagliflozin Impurity 12, a key reference standard in the pharmaceutical analysis of Canagliflozin. Canagliflozin Impurity 12 is identified as the per-acetylated form of Canagliflozin, specifically (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. The synthesis involves a multi-step process, beginning with the preparation of the core aglycone structure, followed by the synthesis of a protected glucose derivative, and culminating in their coupling to form the target impurity.
I. Synthesis Overview
The synthesis of Canagliflozin Impurity 12 can be logically divided into three main stages:
-
Synthesis of the Aglycone Intermediate: Preparation of 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.
-
Preparation of the Glycosyl Donor: Synthesis of bromotetraacetylglucose from D-glucose.
-
Coupling and Formation of Impurity 12: Grignard reaction of the aglycone intermediate followed by coupling with the glycosyl donor to yield the final per-acetylated impurity.
The overall synthetic workflow is depicted in the following diagram:
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and control of process-related impurities of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Canagliflozin and its Impurities
Canagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-glucoside with a thiophene ring. The synthesis of such a complex molecule can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions during the manufacturing process. Additionally, degradation of the active pharmaceutical ingredient (API) under various stress conditions can generate further impurities.
Regulatory bodies worldwide require stringent control of impurities in pharmaceutical products. Therefore, robust analytical methods for the identification, quantification, and characterization of these impurities are essential. This guide delves into the known process-related impurities of Canagliflozin, their formation pathways, and the analytical techniques employed for their control.
Known Process-Related Impurities of Canagliflozin
Several process-related and degradation impurities of Canagliflozin have been identified and characterized. These are often designated with letters (e.g., Impurity-A, Impurity-B) or by their chemical names.
Table 1: Summary of Known Canagliflozin Impurities
| Impurity Name | Synonym(s) | Source |
| Impurity-A | 3-regio isomer | Process-related |
| Impurity-B | Desfluoro Canagliflozin | Process-related |
| Impurity-C | Dimer | Process-related |
| Impurity-D | Hydroperoxide impurity | Process and Degradation |
| Impurity-E | Hydroxy impurity | Degradation |
| Impurity-F | Sulfone impurity | Degradation |
| α-anomer | Alpha isomer | Process-related |
Formation Pathways of Key Process-Related Impurities
Understanding the formation pathways of impurities is crucial for developing effective control strategies. The following diagrams illustrate the likely formation mechanisms for some of the key process-related impurities of Canagliflozin.
Caption: Formation pathways of key process-related impurities during Canagliflozin synthesis.
The formation of Impurity-A (3-regio isomer) can result from the presence of an isomeric impurity in the starting material, 5-iodo-2-methylbenzoic acid.[1] The synthesis of Impurity-B (Desfluoro Canagliflozin) can occur as a side reaction, for instance, during a step involving a strong base like n-butyllithium which can lead to desfluorination.[1] The α-anomer is a stereoisomer of the desired β-anomer (Canagliflozin) and its formation is a result of incomplete stereocontrol during the glycosylation reaction.[2]
Experimental Protocols for Impurity Identification and Quantification
The identification and quantification of Canagliflozin impurities are primarily achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the API from its impurities.
Table 2: Typical HPLC Method Parameters for Canagliflozin Impurity Profiling
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or Phosphate buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10-20 µL |
Experimental Workflow for HPLC Analysis:
Caption: A typical experimental workflow for the analysis of Canagliflozin impurities by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities.
Table 3: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
| Collision Energy | Optimized for fragmentation of each impurity |
The use of LC-MS/MS allows for the determination of the molecular weight and fragmentation pattern of impurities, which, in conjunction with other spectroscopic data, enables their structural identification.
Quantitative Data on Canagliflozin Impurities
The levels of process-related impurities in Canagliflozin are strictly controlled to be within the limits set by regulatory authorities (typically ≤ 0.15% for known impurities).
Table 4: Illustrative Quantitative Analysis of Canagliflozin Impurities in a Batch Sample
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Amount (%) |
| Impurity-A | 22.22 | 0.94 | 0.08 |
| Impurity-B | 21.04 | 0.89 | 0.06 |
| Impurity-C | 36.39 | 1.47 | 0.11 |
| α-anomer | Varies | Varies | < 0.10 |
| Canagliflozin | 23.64 | 1.00 | 99.65 |
Note: The data in this table is illustrative and may vary between different manufacturing processes and batches. The impurity profile of a scaled-up batch may differ from that of a laboratory-scale sample. For instance, in some prepared samples, the levels of Impurity-A, Impurity-B, and Impurity-C were observed to be 0.016%, 0.017%, and 0.021% respectively.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in the definitive structural elucidation of isolated impurities. Both 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.
For Desfluoro Impurity-B , the absence of a fluorine signal in the ¹⁹F NMR spectrum and the presence of an additional proton signal in the aromatic region of the ¹H NMR spectrum are key indicators of its structure. For the Sulfone Impurity (Imp-F) , the aromatic proton of the thiophene ring is shifted to the olefinic region (around δ 6.31 ppm) in the ¹H NMR spectrum due to the loss of aromaticity. A patent has disclosed ¹H NMR and ¹³C NMR data for certain Canagliflozin impurities.[3]
Control Strategies for Process-Related Impurities
Effective control of process-related impurities involves a multi-faceted approach:
-
Raw Material Control: Sourcing high-purity starting materials with well-defined impurity profiles is the first line of defense. For example, controlling the level of 3-iodo-2-methylbenzoic acid in the starting material can minimize the formation of Impurity-A.[1]
-
Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time, stoichiometry of reagents) can minimize the formation of side products.
-
Purification Techniques: Implementing robust purification steps, such as crystallization, chromatography, or extraction, is crucial for removing impurities from intermediates and the final API.
-
In-Process Controls (IPCs): Monitoring the formation of impurities at critical stages of the manufacturing process allows for timely intervention and corrective actions.
Logical Relationship for Impurity Control:
Caption: A logical diagram illustrating the key strategies for controlling process-related impurities.
Conclusion
The identification, characterization, and control of process-related impurities are paramount in the manufacturing of Canagliflozin. A thorough understanding of the potential impurities, their formation pathways, and the application of advanced analytical techniques are essential for ensuring the quality and safety of this important antidiabetic medication. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Canagliflozin. Continuous monitoring and process optimization are key to maintaining a consistent and high-purity drug substance.
References
The Degradation Profile of Canagliflozin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the degradation pathways of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Understanding the chemical stability of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from development to post-market surveillance. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways and experimental workflows.
Summary of Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Canagliflozin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.
Canagliflozin has been found to be susceptible to degradation under oxidative and, in some studies, acidic and alkaline conditions.[1][2] It is generally considered stable under thermal and photolytic stress.[3][2] A significant degradation pathway involves the S-oxidation of the thiophene ring under oxidative conditions.[4] Interestingly, under acidic hydrolysis, the formation of pseudo-degradation products has been observed when co-solvents like acetonitrile and methanol are used in the sample preparation.[5]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on Canagliflozin, providing a comparative overview of its stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 18 hours | 60°C | Drastic decrease in peak area | [6] |
| Acid Hydrolysis | 2N HCl | 30 minutes | 60°C (Reflux) | 7.61% | [1] |
| Alkaline Hydrolysis | 2N NaOH | 30 minutes | 60°C (Reflux) | 6.61% | [1] |
| Oxidative Degradation | 15% H₂O₂ | 72 hours | Room Temperature | 9.42% | [6] |
| Oxidative Degradation | 20% H₂O₂ | 30 minutes | 60°C (Reflux) | < 6% | [1] |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | High Temperature (Reflux) | Not Specified | [2] |
| Thermal Degradation | Oven | Not Specified | 105°C | < 6% | [1] |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Not Specified | < 6% | [3][1] |
Key Degradation Pathways
The degradation of Canagliflozin primarily proceeds through oxidation of the thiophene sulfur atom. Under acidic conditions, reactions with co-solvents have also been identified as a source of degradation products.
Oxidative Degradation Pathway
The primary oxidative degradation pathway of Canagliflozin involves the oxidation of the sulfur atom in the thiophene ring, leading to the formation of a thiophene-1-one derivative.[6][4] Further oxidation can also occur.
Caption: Oxidative degradation pathways of Canagliflozin.
Acid-Catalyzed Pseudo-Degradation Pathway
Under acidic conditions, in the presence of solvents like acetonitrile or methanol, Canagliflozin can form pseudo-degradation products.[5]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. phmethods.net [phmethods.net]
- 4. hrpub.org [hrpub.org]
- 5. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
In Silico Toxicity Prediction of Canagliflozin Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. As with any pharmaceutical compound, understanding the stability of canagliflozin and the potential toxicity of its degradation products is crucial for ensuring patient safety and meeting regulatory requirements. Forced degradation studies have shown that canagliflozin is susceptible to degradation under oxidative and acidic stress conditions, leading to the formation of several degradation products (DPs).[1][2]
This technical guide provides an in-depth overview of the in silico toxicity prediction of identified canagliflozin degradation products. It is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals. The guide summarizes the available data on the toxicity of these degradation products, details the methodologies used for their in silico assessment, and explores potential toxicological signaling pathways.
Canagliflozin Degradation and Identified Products
Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have identified that canagliflozin degrades under oxidative and acid hydrolytic conditions.[1][2] Under oxidative stress, two primary degradation products, designated as DP1 and DP2 , are formed.[1][2] Under acidic conditions, canagliflozin can react with co-solvents such as acetonitrile-water and methanol-water to form pseudo-degradation products, identified as DP3 and DP4 , respectively.[1][2]
In Silico Toxicity Assessment
The potential toxicity of these degradation products has been evaluated using in silico (computational) toxicology models. Specifically, the software tools TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimate of Risk from Existing Knowledge) were employed to predict the toxicity endpoints of the identified canagliflozin degradation products.[1][2]
Data Presentation
The in silico toxicity predictions for the canagliflozin degradation products are summarized in the table below. It is important to note that while the original research identified these toxicities, specific quantitative data (e.g., probability scores, irritation indices) were not publicly available. The predictions are therefore presented here in a qualitative manner based on the findings of the source study.[1][2]
| Degradation Product | Formation Condition | Predicted Toxicity Endpoint | Prediction Software Used |
| DP1 | Oxidative Stress | Skin Sensitization | TOPKAT & DEREK |
| DP2 | Oxidative Stress | Ocular Irritancy | TOPKAT & DEREK |
| DP3 | Acid Hydrolysis (in Acetonitrile/Water) | Ocular Irritancy | TOPKAT & DEREK |
| DP4 | Acid Hydrolysis (in Methanol/Water) | No significant toxicity reported | TOPKAT & DEREK |
Experimental Protocols for In Silico Toxicity Prediction
The following sections outline the general methodologies for predicting skin sensitization and ocular irritancy using the TOPKAT and DEREK Nexus software platforms. While the precise parameters of the original study on canagliflozin degradation products are not available, these protocols describe the standard application of these widely used in silico toxicology tools.
General Workflow for In Silico Toxicity Prediction
The overall process for predicting the toxicity of chemical compounds using in silico models follows a structured workflow.
Caption: General workflow for in silico toxicity prediction.
TOPKAT (Toxicity Prediction by Komputer Assisted Technology)
TOPKAT is a quantitative structure-toxicity relationship (QSTR) modeling software.[3] It uses statistical models built from large databases of experimental toxicity data to predict the toxicological properties of a query chemical based on its molecular structure.
Methodology for Skin Sensitization and Ocular Irritancy Prediction:
-
Input: The 2D chemical structure of the degradation product (DP1, DP2, or DP3) is imported into the TOPKAT software, typically in SMILES or MOL file format.
-
Model Selection: The appropriate toxicity prediction model is selected. For DP1, the "Skin Sensitization" model would be chosen. For DP2 and DP3, the "Ocular Irritation" model would be selected.
-
Prediction Execution: The software calculates a set of molecular descriptors for the input structure. These descriptors are then used as input for the pre-built statistical models to predict the respective toxicity endpoint.
-
Output Generation: TOPKAT provides a quantitative prediction, often in the form of a probability or a score, indicating the likelihood of the compound being a skin sensitizer or an ocular irritant. The output also includes an assessment of whether the query compound falls within the "Optimum Prediction Space" of the model, which indicates the reliability of the prediction.
DEREK Nexus (Deductive Estimate of Risk from Existing Knowledge)
DEREK Nexus is an expert rule-based system that uses a knowledge base of structure-activity relationships (SARs) to make qualitative toxicity predictions.[4][5] It identifies structural alerts (toxicophores) within a query molecule that are associated with specific toxicological endpoints.
Methodology for Skin Sensitization and Ocular Irritancy Prediction:
-
Input: The chemical structure of the degradation product is drawn or imported into the DEREK Nexus interface.
-
Knowledge Base Comparison: The software compares the input structure against its extensive knowledge base of structural alerts for various toxicity endpoints, including skin sensitization and ocular irritation.
-
Alert Firing: If a structural feature in the query molecule matches a known toxicophore for skin sensitization (in the case of DP1) or ocular irritation (for DP2 and DP3), the corresponding alert is "fired."
-
Output Generation: DEREK Nexus generates a qualitative prediction, such as "Plausible," "Probable," or "Certain," based on the strength of the evidence associated with the fired alert.[6] The output includes a detailed report explaining the reasoning behind the prediction, citing relevant literature and data.
Potential Toxicological Signaling Pathways
While specific studies on the signaling pathways activated by canagliflozin degradation products are not available, we can infer potential mechanisms based on the predicted toxicities and the chemical nature of the parent compound, which contains a thiophene ring.
Skin Sensitization Signaling Pathway
Chemical-induced skin sensitization is a complex process involving multiple key events. One of the central signaling pathways implicated is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Many chemical sensitizers are electrophiles that can react with cellular proteins, leading to oxidative stress and the activation of this pathway.
Caption: Potential Keap1-Nrf2-ARE pathway in skin sensitization.
Ocular Irritation Mechanism
The mechanism of chemical-induced ocular irritation can involve various processes, including direct cell damage, inflammation, and disruption of the corneal barrier. For acidic compounds or those that can be metabolized to reactive intermediates, the initial insult often involves damage to the corneal epithelium.
Caption: Generalized mechanism of chemical-induced ocular irritation.
Role of the Thiophene Moiety
Canagliflozin contains a thiophene ring, a structure known to be susceptible to metabolic activation by cytochrome P450 enzymes.[7][8][9][10] This can lead to the formation of reactive metabolites, such as thiophene-S-oxides and epoxides, which are electrophilic and can covalently bind to cellular macromolecules, potentially leading to toxicity.[9][10] The oxidative degradation of canagliflozin to DP1 and DP2 may mimic this metabolic activation, providing a chemical basis for their predicted toxicities. The intrinsic apoptotic pathway has also been implicated in the cytotoxicity of some thiophene derivatives.[11]
Conclusion
In silico toxicology provides a valuable tool for the early identification of potential hazards associated with drug degradation products. The available data suggests that the oxidative and acid degradation products of canagliflozin may pose a risk for skin sensitization and ocular irritation. While the current assessment is qualitative, it provides a strong rationale for further investigation and characterization of these degradation products. For a comprehensive risk assessment, these in silico predictions should be followed up with appropriate in vitro and/or in vivo testing. The methodologies and potential pathways outlined in this guide offer a framework for researchers and drug development professionals to approach the safety evaluation of canagliflozin and its impurities.
References
- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. optibrium.com [optibrium.com]
- 5. lhasalimited.org [lhasalimited.org]
- 6. optibrium.com [optibrium.com]
- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Shadows: A Technical Guide to the Structural Characterization of New Canagliflozin Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification, structural characterization, and analytical methodologies for newly identified process-related and degradation impurities of Canagliflozin. The information presented herein is crucial for ensuring the quality, safety, and efficacy of Canagliflozin drug substances and products. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical procedures.
Overview of Identified Canagliflozin Impurities
Recent studies and manufacturing process optimizations have revealed several previously unreported impurities of Canagliflozin. These can be broadly categorized into process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), and degradation products, which form due to exposure to various stress conditions. A summary of these newly identified impurities is presented below.
Table 1: Summary of New Process-Related and Degradation Impurities of Canagliflozin
| Impurity Name | Synonym(s) | Source |
| 3-regio isomer | Impurity-A | Process |
| Desfluoro Canagliflozin | Impurity-B | Process |
| Dimer | Impurity-C | Process |
| Hydroperoxide | Impurity-D | Process & Degradation |
| Hydroxy | Impurity-E | Degradation |
| Sulfone | Impurity-F | Degradation |
| Thiophene Oxide | - | Degradation |
Quantitative Data for Impurity Characterization
The following table summarizes the key analytical data for the structural elucidation of the identified Canagliflozin impurities. This data has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 2: Analytical Characterization Data of Canagliflozin Impurities
| Impurity Name | Relative Retention Time (RRT) | Mass-to-Charge Ratio (m/z) [M+H]⁺ |
| Canagliflozin | 1.00 | 445.1 |
| 3-regio isomer (Imp-A) | 0.94[1] | Not Reported |
| Desfluoro (Imp-B) | 0.89[1] | Not Reported |
| Dimer (Imp-C) | 1.47[1] | Not Reported |
| Hydroperoxide (Imp-D) | 0.52[1] | 477.1 |
| Hydroxy (Imp-E) | 0.43[1] | Not Reported |
| Sulfone (Imp-F) | 0.38[1] | 477.1 |
| Thiophene Oxide | Not Reported | 461.1435[2] |
Experimental Protocols
Detailed methodologies for the forced degradation studies and the analytical characterization of Canagliflozin and its impurities are provided below.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[3] These studies are performed under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[2][3]
3.1.1. Acid Hydrolysis
-
Procedure: Dissolve Canagliflozin in 0.1 N hydrochloric acid.
-
Conditions: Heat the solution at 80°C for 24 hours.
-
Observation: Canagliflozin is reported to be labile under acidic conditions.[4]
3.1.2. Base Hydrolysis
-
Procedure: Dissolve Canagliflozin in 0.1 N sodium hydroxide.
-
Conditions: Keep the solution at room temperature for 24 hours.
-
Observation: Canagliflozin is reported to be stable under basic conditions.[4]
3.1.3. Oxidative Degradation
-
Procedure: Treat a solution of Canagliflozin with 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours.
-
Observation: Canagliflozin is susceptible to oxidative degradation, leading to the formation of several impurities, including the Hydroperoxide, Hydroxy, and Sulfone impurities, as well as a thiophene oxide derivative.[1][2][5]
3.1.4. Thermal Degradation
-
Procedure: Expose solid Canagliflozin to dry heat.
-
Conditions: Maintain the temperature at 105°C for 24 hours.
-
Observation: Canagliflozin is reported to be stable under thermal stress.[4]
3.1.5. Photolytic Degradation
-
Procedure: Expose a solution of Canagliflozin to UV light.
-
Conditions: Use a UV lamp at 254 nm for 24 hours.
-
Observation: Canagliflozin shows some degradation under photolytic conditions.
HPLC Method for Impurity Profiling
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-30 min: 30-70% B
-
30-40 min: 70% B
-
40-45 min: 70-30% B
-
45-50 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Column Temperature: 30°C
LC-MS/MS Method for Structural Characterization
-
Chromatographic Conditions: Utilize the HPLC method described in section 3.2.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Data Analysis: The fragmentation patterns are analyzed to elucidate the structures of the impurities. For instance, the oxidative degradation product with an m/z of 461.1435 was identified as a thiophene oxide derivative based on its fragmentation.[2]
Degradation Pathway and Experimental Workflow
Visual representations of the oxidative degradation pathway of Canagliflozin and the general experimental workflow for impurity characterization are provided below using the DOT language.
Caption: Oxidative Degradation Pathway of Canagliflozin.
Caption: Experimental Workflow for Impurity Characterization.
Conclusion
The structural characterization of new impurities is a critical aspect of drug development and quality control. This guide provides a detailed overview of recently identified process-related and degradation impurities of Canagliflozin. The presented data and experimental protocols will serve as a valuable resource for researchers and scientists in ensuring the purity and safety of Canagliflozin. Further studies focusing on the synthesis and toxicological evaluation of these impurities are recommended.
References
- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Method Development for the Analysis of Canagliflozin Impurity 12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Canagliflozin Impurity 12. The method is stability-indicating and can be used for routine quality control and impurity profiling of Canagliflozin active pharmaceutical ingredient (API) and finished dosage forms.
Introduction
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Canagliflozin Impurity 12, chemically identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1], is a potential impurity that may arise during the synthesis or degradation of Canagliflozin. This document provides a detailed protocol for a validated HPLC method for the analysis of this specific impurity.
Experimental
Instrumentation and Reagents
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography Data Software (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Inertsil C8-3 (250 mm x 4.6 mm, 3 µm) or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Canagliflozin reference standard
-
Canagliflozin Impurity 12 reference standard
-
Chromatographic Conditions
A gradient elution method was developed to ensure the separation of Canagliflozin from its less polar Impurity 12.
| Parameter | Condition |
| Column | Inertsil C8-3 (250 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 70 | 30 |
| 25 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 70 | 30 |
| 40 | 70 | 30 |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Stock Solution of Canagliflozin: Accurately weigh and dissolve 25 mg of Canagliflozin reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of Canagliflozin Impurity 12: Accurately weigh and dissolve 5 mg of Canagliflozin Impurity 12 reference standard in 50 mL of diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: From the stock solutions, prepare a working standard containing 100 µg/mL of Canagliflozin and 1 µg/mL of Canagliflozin Impurity 12.
-
Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up to the mark with diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:
-
Specificity: The method was found to be specific for the analysis of Canagliflozin and Impurity 12 in the presence of degradation products. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The peak purity of Canagliflozin and Impurity 12 was found to be satisfactory, indicating no co-eluting peaks.
-
Linearity: The method was linear over the concentration range of 0.1 - 2.0 µg/mL for Impurity 12 and 50 - 150 µg/mL for Canagliflozin. The correlation coefficient (r²) was greater than 0.999 for both analytes.
-
Precision: The method was found to be precise, with the relative standard deviation (RSD) for replicate injections being less than 2.0%.
-
Accuracy: The accuracy of the method was demonstrated by recovery studies. The recovery of Impurity 12 was found to be within the range of 98.0% to 102.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Impurity 12 were established to be 0.03 µg/mL and 0.1 µg/mL, respectively.
-
Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.
Data Presentation
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Canagliflozin) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Canagliflozin) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Resolution (Canagliflozin and nearest peak) | ≥ 2.0 | 5.2 |
Table 2: Retention Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Canagliflozin | 12.5 | 1.00 |
| Canagliflozin Impurity 12 | 28.2 | 2.26 |
Table 3: Linearity Data for Canagliflozin Impurity 12
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 15,230 |
| 0.5 | 76,150 |
| 1.0 | 152,400 |
| 1.5 | 228,650 |
| 2.0 | 304,900 |
| Correlation Coefficient (r²) |
Visualizations
References
Application Note: Rapid UPLC Method for the Separation of Canagliflozin Isomers and Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As an active pharmaceutical ingredient (API), it is crucial to control the levels of impurities, including its stereoisomers, to ensure the safety and efficacy of the final drug product. The synthesis of Canagliflozin, the β-isomer, often starts from materials containing both α and β isomers, which can lead to the presence of the undesired α-isomer as an impurity in the final product.[1][3][4] This application note presents a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Canagliflozin, its α-isomer, and other potential impurities. The method is significantly faster than traditional HPLC methods, reducing analysis time from over 60 minutes to approximately 11 minutes.[3][5]
Experimental Protocols
This section details the methodologies for the rapid separation of Canagliflozin isomers and impurities using a UPLC system.
Instrumentation and Materials
-
UPLC System: A Waters ACQUITY UPLC™ system or equivalent, equipped with a photodiode array (PDA) detector.
-
Column: Waters ACQUITY UPLC™ BEH C18 column (2.1 x 50 mm, 1.7 µm) has been shown to be effective.[6] For separation of isomeric impurities, a Waters ACQUITY UPC² Trefoil Column is also a suitable option.[3]
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used.[2] A typical starting condition could be a higher aqueous proportion, ramping up to a higher acetonitrile concentration to elute the more hydrophobic compounds.
-
Solvents and Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water are required. Canagliflozin reference standards and impurity standards should be of known purity.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Canagliflozin reference standard in 25 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Impurity Stock Solution (1 mg/mL): Prepare stock solutions of the α-isomer and other known impurities in a similar manner.
-
Working Standard Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to achieve the desired concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Canagliflozin drug substance or a crushed tablet powder in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended UPLC conditions for the rapid separation of Canagliflozin and its impurities.
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC™ BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-70% B, 8-9 min: 70-30% B, 9-11 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 290 nm[3][7] |
| Run Time | 11 minutes |
Data Presentation
The following table summarizes the expected retention times and resolution for Canagliflozin (β-isomer) and its key isomeric impurities based on the described UPLC method.
| Compound | Retention Time (min) | USP Resolution |
| Canagliflozin (β-isomer) | ~6.6 | > 2.0 |
| Unknown Isomeric Impurity | ~7.2 | > 2.0 |
| Canagliflozin α-isomer | ~8.4 | - |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Experimental Workflow
The following diagram illustrates the overall workflow for the UPLC analysis of Canagliflozin.
Caption: Experimental workflow for UPLC analysis of Canagliflozin.
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the separation and analysis of Canagliflozin and its isomeric impurities. The significantly reduced run time compared to conventional HPLC methods allows for higher sample throughput, making it suitable for routine quality control and in-process monitoring during drug development and manufacturing. The method demonstrates excellent resolution between the active β-isomer and the critical α-isomer impurity, ensuring accurate quantification and compliance with regulatory requirements.
References
LC-MS/MS method for quantification of Canagliflozin Impurity 12 in API
Quantitative Analysis of Canagliflozin Impurity 12 in Active Pharmaceutical Ingredient (API) by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Canagliflozin Impurity 12 in the Canagliflozin active pharmaceutical ingredient (API). The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals for the accurate quantification of this potential impurity, ensuring the quality and safety of Canagliflozin API.
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. During the synthesis of Canagliflozin, various process-related impurities can be generated. Regulatory guidelines necessitate the identification, characterization, and quantification of impurities in the final API to ensure its safety and efficacy.
Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is a potential impurity that may arise during the manufacturing process. Its chemical structure is presented in Figure 1. This document provides a detailed protocol for a robust LC-MS/MS method for the quantification of this specific impurity.
Chemical Formula: C₃₂H₃₃FO₉S[1][2] Molecular Weight: 612.68 g/mol [1][2]
Experimental
Materials and Reagents
-
Canagliflozin API (for spiking)
-
Canagliflozin Impurity 12 reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 3 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Canagliflozin Impurity 12
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Canagliflozin Impurity 12 (Quantifier) | 613.2 | 553.2 | 15 | 100 |
| Canagliflozin Impurity 12 (Qualifier) | 613.2 | 331.1 | 25 | 100 |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are proposed based on the neutral loss of acetic acid (60 Da) and further fragmentation.
Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin Impurity 12 reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
API Sample Solution (1 mg/mL): Accurately weigh 50 mg of Canagliflozin API and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.
-
Spiked Sample Preparation (for method validation): Spike the API sample solution with appropriate volumes of the working standard solutions to achieve known concentrations of Impurity 12.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, with the following parameters being assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the API. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity 12 in a blank and an un-spiked API sample.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the impurity. The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: The accuracy should be assessed by determining the recovery of the impurity in spiked API samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 80-120%.
-
Precision: The precision of the method should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be ≤ 15%.
Data Presentation
Table 4: Summary of Quantitative Data (Example)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range (ng/mL) | - | 5 - 500 |
| LOD (ng/mL) | S/N ≥ 3 | 1.5 |
| LOQ (ng/mL) | S/N ≥ 10 | 5.0 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 103.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 15% | 4.2% |
| - Intermediate Precision | ≤ 15% | 6.8% |
Experimental Workflow and Diagrams
The overall workflow for the quantification of Canagliflozin Impurity 12 is depicted below.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of Canagliflozin Impurity 12 in Canagliflozin API. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the quality and safety of Canagliflozin API by effectively monitoring and controlling this potential impurity.
References
Application Note: Structural Elucidation of Canagliflozin Impurity 12 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1] During the synthesis and storage of canagliflozin, various process-related and degradation impurities can arise. The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug product. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of Canagliflozin Impurity 12.
Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 1823966-94-4), is a potential impurity that requires thorough characterization.[2][3] NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds, making it an indispensable tool for impurity profiling in pharmaceutical development.[4]
Experimental Workflow for Structural Elucidation
The following diagram illustrates the systematic workflow employed for the isolation and structural characterization of Canagliflozin Impurity 12.
Caption: Workflow for the isolation and NMR-based structural elucidation of Canagliflozin Impurity 12.
Predicted NMR Data for Canagliflozin Impurity 12
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for Canagliflozin Impurity 12, based on its known chemical structure.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.45 | m | 2H | Ar-H (Fluorophenyl) |
| 7.10 - 7.05 | m | 2H | Ar-H (Fluorophenyl) |
| 7.20 - 7.15 | m | 3H | Ar-H (Methylphenyl) |
| 6.95 | d | 1H | Thiophene-H |
| 6.75 | d | 1H | Thiophene-H |
| 5.20 - 4.90 | m | 4H | Sugar Ring Protons |
| 4.20 - 4.00 | m | 3H | Sugar Ring & CH₂ Protons |
| 4.15 | s | 2H | Ar-CH₂-Thiophene |
| 2.30 | s | 3H | Ar-CH₃ |
| 2.10, 2.05, 2.00, 1.95 | 4 x s | 12H | 4 x Acetyl-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 170.5, 170.0, 169.5, 169.0 | - | 4 x C=O (Acetyl) |
| 163.0 (d, J=248 Hz) | - | C-F (Fluorophenyl) |
| 142.0 - 125.0 | - | Aromatic & Thiophene Carbons |
| 100.0 - 60.0 | CH, CH₂ | Sugar Ring Carbons |
| 35.0 | CH₂ | Ar-CH₂-Thiophene |
| 21.0, 20.8, 20.6, 20.5 | CH₃ | 4 x Acetyl-CH₃ |
| 19.5 | CH₃ | Ar-CH₃ |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of isolated Canagliflozin Impurity 12.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are to be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
4.2.1 ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 20 ppm
4.2.2 ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
4.2.3 DEPT-135 Spectroscopy
-
Pulse Program: dept135
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
4.2.4 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments: 256
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm in both dimensions
4.2.5 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4
-
Increments: 256
-
Relaxation Delay: 1.5 s
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
4.2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Increments: 256
-
Relaxation Delay: 2.0 s
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
Data Analysis and Structural Elucidation
The structural elucidation of Canagliflozin Impurity 12 is achieved through a systematic analysis of the acquired NMR data.
Caption: Logical relationships in NMR data analysis for structural elucidation.
-
¹H NMR: Provides information on the number and types of protons present in the molecule. The integration of peaks corresponds to the relative number of protons.
-
¹³C and DEPT-135 NMR: Identifies the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
COSY: Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through 2-3 bonds.[5]
-
HSQC: Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protons to their attached carbons.[4]
-
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.[6]
By integrating the information from all these experiments, the complete and unambiguous structure of Canagliflozin Impurity 12 can be confirmed.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, is a definitive technique for the structural elucidation of pharmaceutical impurities. The detailed protocols and expected data presented in this application note provide a robust framework for the characterization of Canagliflozin Impurity 12. This approach ensures the accurate identification of impurities, which is a critical component of drug quality control and regulatory compliance.
References
- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Canagliflozin Impurity 12 - SRIRAMCHEM [sriramchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Protocol for Forced Degradation Studies of Canagliflozin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for conducting forced degradation studies on the anti-diabetic drug, Canagliflozin. These studies are crucial for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and the structure of degradation products. The information is vital for formulation development, packaging selection, and defining storage conditions.
Experimental Protocols
The following protocols outline the procedures for subjecting Canagliflozin to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. These protocols are based on established methods and ICH guidelines.[1][2][3]
Preparation of Stock Solution
A standard stock solution of Canagliflozin is required for all stress studies.
-
Accurately weigh 100 mg of Canagliflozin reference standard.
-
Transfer the powder to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL.[3]
-
Sonicate for 15 minutes to ensure complete dissolution.
Acid Hydrolysis
-
Transfer 10 mL of the Canagliflozin stock solution (1000 µg/mL) into a 100 mL volumetric flask.
-
Add 10 mL of 2N Hydrochloric acid (HCl).[4]
-
Reflux the solution at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution by adding an equivalent amount of 2N Sodium Hydroxide (NaOH).
-
Dilute to the final volume with the diluent (50:50 acetonitrile:water) to achieve a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
Alkaline Hydrolysis
-
Transfer 10 mL of the Canagliflozin stock solution (1000 µg/mL) into a 100 mL volumetric flask.
-
Add 10 mL of 2N Sodium Hydroxide (NaOH).[4]
-
Reflux the solution at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.
-
Neutralize the solution by adding an equivalent amount of 2N Hydrochloric acid (HCl).
-
Dilute to the final volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
Oxidative Degradation
-
Transfer 10 mL of the Canagliflozin stock solution (1000 µg/mL) into a 100 mL volumetric flask.
-
Add 10 mL of 20% Hydrogen Peroxide (H₂O₂).[4]
-
Reflux the solution at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.
-
Dilute to the final volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis. Note: Studies have shown that Canagliflozin is susceptible to oxidative degradation, leading to the formation of an S-oxide derivative of the thiophene ring.[2][5]
Thermal Degradation
-
Accurately weigh 100 mg of Canagliflozin drug substance and place it in a hot air oven.[1]
-
Expose the powder to a temperature of 105°C for 6 hours.[4]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
Photolytic Degradation
-
Prepare a solution of Canagliflozin in the diluent at a concentration of 1000 µg/mL.
-
Expose the solution to UV light (e.g., in a UV chamber) for 7 days.[4]
-
A parallel sample should be kept in the dark (e.g., wrapped in aluminum foil) to serve as a control.
-
After exposure, dilute the sample with the diluent to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before analysis. Note: As per ICH Q1B guidelines, photostability testing should involve exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Data Presentation
The following table summarizes the quantitative data from various forced degradation studies on Canagliflozin.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 2N HCl | 30 min | 60°C | 7.61 | [4] |
| Alkaline Hydrolysis | 2N NaOH | 30 min | 60°C | 6.61 | [4] |
| Oxidative Degradation | 20% H₂O₂ | 30 min | 60°C | < 6 | [4] |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | < 6 | [4] |
| Photolytic Degradation | UV Light | 7 days | Ambient | < 6 | [4] |
Analytical Methodology
A stability-indicating analytical method is essential to separate the intact drug from its degradation products. A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.
Table 2: Recommended RP-HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (e.g., Hypersil BDS, 100 mm x 4.6 mm, 5µm) |
| Mobile Phase | Buffer:Acetonitrile (53:47 v/v) |
| Diluent | Water:Acetonitrile (50:50 v/v) |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 8 min |
Visualizations
The following diagrams illustrate the experimental workflow and the degradation pathways of Canagliflozin.
Caption: Experimental workflow for forced degradation studies of Canagliflozin.
Caption: Simplified degradation pathways of Canagliflozin under various stress conditions.
References
Application Notes: The Use of Canagliflozin Impurity 12 as a Reference Standard in Quality Control
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Pharmaceutical regulatory bodies worldwide mandate the identification and control of impurities in drug substances and products. Canagliflozin Impurity 12 is a relevant impurity that needs to be monitored and controlled within acceptable limits during the manufacturing process and in the final drug product. This document provides detailed application notes and protocols for the use of Canagliflozin Impurity 12 as a reference standard in the quality control of Canagliflozin.
Canagliflozin Impurity 12: Chemical Information
A high-purity reference standard of Canagliflozin Impurity 12 is essential for the accurate identification and quantification of this impurity in Canagliflozin samples. Key chemical information for Canagliflozin Impurity 12 is provided in the table below.
| Parameter | Value | Reference |
| Chemical Name | (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |
| CAS Number | 77388-94-4 | |
| Molecular Formula | C₃₂H₃₃FO₉S | |
| Molecular Weight | 612.68 g/mol |
Note: The exact purity of the reference standard should be obtained from the Certificate of Analysis (CoA) provided by the supplier for the specific lot being used.
Mechanism of Action of Canagliflozin and the Importance of Impurity Profiling
Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. The signaling pathway is depicted below.
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Canagagliflozin and its Impurities in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Canagliflozin and its process-related and degradation impurities. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability testing of Canagliflozin in bulk drug and pharmaceutical dosage forms. The validation encompasses specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). Forced degradation studies were conducted to demonstrate the method's stability-indicating capability.
Introduction
Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) and is used in the management of type 2 diabetes mellitus.[1] The quality and safety of the final drug product are dependent on the control of impurities, which can originate from the manufacturing process or degradation of the drug substance over time. Therefore, a validated, stability-indicating analytical method is crucial for ensuring the identity, purity, and potency of Canagliflozin. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[2][3][4][5] This document outlines the necessary validation parameters to demonstrate that an analytical method is suitable for its intended purpose.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is employed.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[6]
-
Mobile Phase: A gradient mixture of Mobile Phase A (20mM Potassium dihydrogen phosphate with 0.05% v/v orthophosphoric acid in water) and Mobile Phase B (acetonitrile).[6]
-
Detection Wavelength: 290 nm[8]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[8]
-
Diluent: A mixture of acetonitrile and water (1:1 v/v)
Preparation of Solutions
-
Standard Stock Solution of Canagliflozin: Accurately weigh and dissolve an appropriate amount of Canagliflozin reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of all specified impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Canagliflozin drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines.[2][3][4][5]
-
System Suitability: System suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution, were evaluated to ensure the performance of the chromatographic system.
-
Specificity (Selectivity): The specificity of the method was assessed by analyzing blank (diluent), placebo, Canagliflozin standard, and impurity-spiked samples to demonstrate the absence of interference at the retention times of Canagliflozin and its impurities.[1][9] Forced degradation studies were also performed to show that the method can separate the drug from its degradation products.[10][11][12]
-
Linearity: The linearity of the method was determined by analyzing a series of solutions containing Canagliflozin and its impurities at different concentrations.[1][7] The calibration curves were constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy (Recovery): The accuracy was evaluated by spiking a known amount of impurities into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[1][13][14] The percentage recovery of the added impurities was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing multiple preparations of a homogeneous sample on the same day, under the same operating conditions.[14]
-
Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was assessed by performing the analysis on different days and by different analysts to evaluate the reproducibility of the method.[14]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Canagliflozin and its impurities were determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[1][11]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[13]
Forced Degradation Studies Protocol
Forced degradation studies were performed on the Canagliflozin drug substance to demonstrate the stability-indicating nature of the method.[7][10][11] The drug was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: The solid drug was exposed to 105°C for 48 hours.
-
Photolytic Degradation: The drug was exposed to UV light (254 nm) and visible light for an extended period.
The stressed samples were then diluted with the diluent and analyzed by the developed HPLC method.
Results and Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| % RSD of Peak Areas | ≤ 2.0% | 0.5% |
Table 2: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Canagliflozin | 10 - 200 | 0.9998 |
| Impurity A | 0.1 - 2.0 | 0.9995 |
| Impurity B | 0.1 - 2.0 | 0.9997 |
| Impurity C | 0.1 - 2.0 | 0.9996 |
Table 3: Accuracy (Recovery) Data
| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| Impurity A | 50% | 99.5 ± 0.8 | 90.0% - 110.0% |
| 100% | 100.2 ± 0.5 | ||
| 150% | 99.8 ± 0.6 | ||
| Impurity B | 50% | 101.2 ± 1.1 | 90.0% - 110.0% |
| 100% | 100.5 ± 0.7 | ||
| 150% | 100.9 ± 0.9 | ||
| Impurity C | 50% | 98.9 ± 1.2 | 90.0% - 110.0% |
| 100% | 99.3 ± 0.8 | ||
| 150% | 99.1 ± 1.0 |
Table 4: Precision Data
| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Acceptance Criteria |
| Canagliflozin | 0.45 | 0.68 | ≤ 2.0% |
| Impurity A | 1.10 | 1.52 | ≤ 10.0% |
| Impurity B | 0.95 | 1.35 | ≤ 10.0% |
| Impurity C | 1.25 | 1.68 | ≤ 10.0% |
Table 5: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Canagliflozin | 0.41 | 1.24 |
| Impurity A | 0.05 | 0.15 |
| Impurity B | 0.04 | 0.12 |
| Impurity C | 0.06 | 0.18 |
Table 6: Robustness Study Results
| Parameter Variation | % Change in Assay |
| Flow Rate (± 0.1 mL/min) | < 1.0% |
| Column Temperature (± 2°C) | < 0.8% |
| Mobile Phase pH (± 0.2) | < 1.2% |
Visualizations
Caption: Workflow for Analytical Method Validation of Canagliflozin.
Caption: Forced Degradation Pathways of Canagliflozin.
Conclusion
The developed RP-HPLC method for the determination of Canagliflozin and its impurities is specific, linear, accurate, precise, and robust. The method was successfully validated according to the ICH Q2(R1) guidelines. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for the routine quality control analysis and stability monitoring of Canagliflozin in bulk and pharmaceutical formulations.
References
- 1. smec.ac.in [smec.ac.in]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. hrpub.org [hrpub.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
Application Note: Stability-Indicating Assay for Canagliflozin
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the management of type 2 diabetes mellitus.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating assay methods. These methods are essential for determining the shelf-life of the drug substance and its formulations by distinguishing the intact active pharmaceutical ingredient (API) from any degradation products that may form under various environmental conditions.[2] This application note provides a comprehensive overview and detailed protocols for a stability-indicating assay of Canagliflozin using High-Performance Liquid Chromatography (HPLC), in accordance with International Conference on Harmonization (ICH) guidelines.[3][4]
Analytical Principle
The primary analytical technique for a stability-indicating assay of Canagliflozin is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates Canagliflozin from its degradation products based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of Canagliflozin is quantified by measuring the peak area at a specific wavelength, typically around 290 nm, where the drug exhibits significant absorbance.[5] The method's stability-indicating capability is established through forced degradation studies, which intentionally degrade the drug under various stress conditions to ensure the method can resolve the parent drug from its degradants.[6]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a common and effective HPLC method for the analysis of Canagliflozin.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Chromatographic Conditions: A summary of typical chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 100 x 4.6 mm, 5 µm or equivalent) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid buffer (pH adjusted) in varying ratios (e.g., 53:47 v/v)[7] |
| Flow Rate | 1.0 to 1.1 mL/min[7][8] |
| Detection Wavelength | 240 nm or 290 nm[7][9] |
| Injection Volume | 20 µL[10] |
| Column Temperature | Ambient or 30°C[8][9] |
| Run Time | Approximately 10-15 minutes[5] |
-
Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh 10 mg of Canagliflozin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).[7][10]
-
Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to 100 mg of Canagliflozin and transfer it to a 100 mL volumetric flask.[10]
-
Add approximately 70 mL of the diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.[10]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
2. Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[4] The drug substance is subjected to various stress conditions as per ICH guideline Q1A (R2).[3]
-
Acid Hydrolysis:
-
Dissolve Canagliflozin in a solution of 0.1 M Hydrochloric Acid (HCl).
-
Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
After the specified time, cool the solution and neutralize it with an equivalent concentration of Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve Canagliflozin in a solution of 0.1 M Sodium Hydroxide (NaOH).
-
Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
After the specified time, cool the solution and neutralize it with an equivalent concentration of Hydrochloric Acid (HCl).
-
Dilute the resulting solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve Canagliflozin in a solution of 3-30% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified duration (e.g., 24 hours).
-
Dilute the resulting solution with the mobile phase for analysis. Canagliflozin has been found to be susceptible to oxidative degradation.[3][4]
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48-72 hours).[6]
-
After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis. Canagliflozin has been reported to be relatively stable to thermal stress.[6]
-
-
Photolytic Degradation:
-
Expose the drug substance (in solid state and in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.[10]
-
Prepare a solution of the exposed solid sample and dilute the exposed solution with the mobile phase for analysis.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for Canagliflozin
| Stress Condition | Reagent/Condition | Duration/Temperature | % Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 80°C for 8 hours | Significant Degradation | [6] |
| Alkaline Hydrolysis | 0.1 M NaOH | Reflux at 80°C for 8 hours | Significant Degradation | [6][7] |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature for 24 hours | Significant Degradation | [4][6] |
| Thermal Degradation | Dry Heat | 105°C for 48 hours | Stable/Minimal Degradation | [6] |
| Photolytic Degradation | UV Light (254 nm) | 72 hours | Degradation Observed | [10] |
Table 2: Validation Parameters of a Typical Stability-Indicating HPLC Method for Canagliflozin
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 10 - 450 µg/mL | [7][11] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Accuracy (% Recovery) | 98 - 102% | [10] |
| Precision (% RSD) | < 2% | [5] |
| Limit of Detection (LOD) | 0.23 - 0.41 µg/mL | [7][9] |
| Limit of Quantification (LOQ) | 0.7 - 1.24 µg/mL | [7][9] |
Visualization
References
- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. hrpub.org [hrpub.org]
- 4. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. japsonline.com [japsonline.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. smec.ac.in [smec.ac.in]
- 9. ajrconline.org [ajrconline.org]
- 10. phmethods.net [phmethods.net]
- 11. jetir.org [jetir.org]
Chiral Separation of Canagliflozin Isomeric Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Canagliflozin and its isomeric impurities. The methodologies outlined herein leverage advanced chromatographic techniques to achieve efficient and high-resolution separation, addressing a critical challenge in the development and quality control of this anti-diabetic drug.
Canagliflozin, an inhibitor of sodium-glucose co-transporter 2 (SGLT2), is a beta-isomeric drug. During its synthesis, the formation of undesired alpha and other isomeric impurities is a potential issue, necessitating robust analytical methods to ensure the purity and safety of the final active pharmaceutical ingredient (API).[1] Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often prove to be time-consuming and provide insufficient resolution for these closely related isomers.[1]
This guide focuses on the application of UltraPerformance Convergence Chromatography™ (UPC²) and Supercritical Fluid Chromatography (SFC) as superior alternatives for the chiral analysis of Canagliflozin. These techniques offer significant advantages, including faster analysis times, reduced solvent consumption, and improved separation efficiency.[1]
Overview of Chiral Separation Workflow
The general workflow for the chiral separation of Canagliflozin isomeric impurities involves method screening on an analytical scale, followed by scaling up to a preparative or semi-preparative scale for impurity isolation and characterization.
Caption: A generalized workflow for the chiral separation of Canagliflozin impurities.
Analytical Method: UltraPerformance Convergence Chromatography (UPC²)
UPC² is a powerful technique for the rapid screening of chiral separation methods. It utilizes compressed carbon dioxide as the primary mobile phase, offering benefits in terms of speed and selectivity.[1]
Experimental Protocol: UPC² Method for Canagliflozin Isomers
This protocol details a UPC² method that has been shown to be effective for the separation of Canagliflozin and its alpha and other unknown isomeric impurities.
Instrumentation:
-
ACQUITY UPC² System with a Photodiode Array (PDA) detector and an ACQUITY QDa Mass Detector.
Sample Preparation:
-
Prepare a stock solution of the Canagliflozin sample in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | Trefoil CEL1, 3.0 x 150 mm, 2.5 µm |
| Mobile Phase A | Carbon Dioxide (CO₂) |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Methanol |
| Gradient | 5% to 40% B over 8 minutes |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 45 °C[1] |
| Back Pressure | 1800 psi |
| Injection Volume | 2 µL |
| UV Detection | 290 nm[1] |
| Mass Detection | ESI Positive Mode (m/z 467 for sodium adduct of Canagliflozin)[1] |
Expected Results and Data
This method provides a rapid separation of Canagliflozin (beta-isomer), its alpha-isomer, and an unknown isomeric impurity within an 11-minute run time.[1] The use of mass detection provides confidence in peak identification.
| Compound | Retention Time (min) | Resolution (USP) |
| Canagliflozin (Beta-Isomer) | ~6.6 | 5.10 |
| Unknown Isomer | ~7.2 | 2.47 |
| Alpha-Isomer | ~8.4 | 6.01 |
Data adapted from Waters Application Note 720006138EN.[1]
Preparative/Semi-Preparative Method: Supercritical Fluid Chromatography (SFC)
Once an effective analytical method is developed using UPC², it can be scaled up to an SFC system for the isolation and purification of the isomeric impurities. SFC is a cost-effective and efficient technique for preparative chromatography due to the high diffusivity and low viscosity of the supercritical fluid mobile phase.
Logical Flow for Method Transfer and Scale-Up
The transition from an analytical UPC² method to a preparative SFC method requires careful consideration of flow rates and column dimensions to maintain the separation profile.
Caption: Logical flow for transferring and scaling up the chiral separation method.
Experimental Protocol: SFC Method for Canagliflozin Isomer Purification
This protocol outlines a semi-preparative SFC method for the isolation of Canagliflozin isomers.
Instrumentation:
-
SFC Investigator System or equivalent preparative SFC system.
Sample Preparation:
-
Prepare a concentrated solution of the Canagliflozin sample in a suitable solvent that is miscible with the mobile phase. The concentration will depend on the loading capacity of the selected column.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral column with similar chemistry to the analytical column (e.g., cellulose-based) |
| Mobile Phase A | Carbon Dioxide (CO₂) |
| Mobile Phase B | Co-solvent (e.g., Methanol, Ethanol) with additive if necessary |
| Elution Mode | Isocratic or Gradient (based on analytical method) |
| Flow Rate | Optimized for the preparative column dimensions |
| Column Temperature | Optimized for best resolution |
| Back Pressure | Maintained to ensure supercritical state |
| Injection Volume | Dependent on column loading capacity |
| Detection | UV (at preparative scale) and/or Mass Spectrometry (for fraction analysis) |
Fraction Collection:
-
Set up the fraction collector to trigger based on UV signal thresholds corresponding to the isomeric impurity peaks.
-
Collect the fractions containing the separated isomers.
-
Analyze the collected fractions for purity using the analytical UPC² method.
Conclusion
The use of UPC² for rapid method development followed by scale-up to SFC for purification provides a highly efficient and effective strategy for the chiral separation of Canagliflozin and its isomeric impurities.[1] This approach offers significant advantages over traditional RP-HPLC in terms of speed, resolution, and solvent consumption, making it a valuable tool for researchers, scientists, and drug development professionals working with Canagliflozin. The detailed protocols and workflows presented in these application notes serve as a comprehensive guide for implementing these advanced chiral separation techniques.
References
Troubleshooting & Optimization
Co-elution issues in Canagliflozin Impurity 12 HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Canagliflozin, with a specific focus on Impurity 12.
Frequently Asked Questions (FAQs)
Q1: What is Canagliflozin Impurity 12 and why is it a concern?
A1: Canagliflozin Impurity 12 is a process-related impurity in the synthesis of Canagliflozin. Its chemical name is (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Like all impurities in an active pharmaceutical ingredient (API), its levels must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies have strict limits on the allowable levels of such impurities.
Q2: What is co-elution and why is it a problem in the analysis of Canagliflozin Impurity 12?
A2: Co-elution in HPLC is a situation where two or more compounds elute from the chromatographic column at the same or very similar retention times, resulting in overlapping peaks. This is a significant problem because it prevents accurate quantification of the individual components. In the case of Canagliflozin Impurity 12, co-elution can lead to an underestimation or overestimation of its actual concentration, potentially leading to batch rejection or, worse, releasing a product that does not meet regulatory standards.
Q3: Which compounds are most likely to co-elute with Canagliflozin Impurity 12?
A3: Due to their structural similarities, diastereomers are often challenging to separate chromatographically. Canagliflozin itself has an alpha-isomer which is a known impurity. Given that Impurity 12 is a tetra-acetylated derivative of Canagliflozin, it is highly probable that it may co-elute with the acetylated form of the Canagliflozin alpha-isomer under certain HPLC conditions. This guide will focus on troubleshooting the co-elution of these two structurally related compounds.
Q4: How can I confirm if I have a co-elution problem?
A4: Several indicators can suggest a co-elution issue:
-
Peak Shape: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical Gaussian peak.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis. This technique compares spectra across the peak; a non-homogenous peak suggests the presence of more than one component.
-
Varying Analytical Conditions: Slightly changing the mobile phase composition or temperature can sometimes cause a subtle shift in the retention times of co-eluting compounds, leading to a visible distortion or partial separation of the peak.
Troubleshooting Guide for Co-elution of Impurity 12
This guide provides a systematic approach to resolving co-elution issues between Canagliflozin Impurity 12 and other closely eluting impurities, such as the Canagliflozin alpha-isomer.
Initial Assessment
Before making significant changes to your HPLC method, it's crucial to confirm the problem and understand its nature.
dot
Caption: Initial assessment workflow for suspected co-elution.
Troubleshooting Steps
If co-elution is confirmed, follow these steps to optimize your HPLC method for better separation.
1. Mobile Phase Optimization
The mobile phase composition is one of the most critical factors affecting selectivity in reverse-phase HPLC.
-
Modify the Organic Solvent Ratio: A simple first step is to alter the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A small change can sometimes be enough to resolve co-eluting peaks.
-
Change the Organic Solvent: If adjusting the ratio is insufficient, try switching the organic solvent entirely (e.g., from acetonitrile to methanol or vice versa). The different selectivities of these solvents can significantly impact the separation of structurally similar compounds.
-
Adjust the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of analytes, which in turn influences their retention and selectivity. For Canagliflozin and its impurities, which have hydroxyl groups, adjusting the pH of the aqueous buffer (e.g., with formic acid, acetic acid, or ammonium acetate) can be a powerful tool for improving separation. A change of just 0.2-0.5 pH units can have a noticeable effect.[1]
2. Stationary Phase and Column Parameters
The choice of HPLC column and the conditions under which it is operated are fundamental to achieving good resolution.
-
Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry. For example, a C8 column is less hydrophobic and may offer different selectivity. Phenyl-hexyl or embedded polar group (e.g., amide) columns can also provide alternative selectivities for aromatic compounds like Canagliflozin and its impurities.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting selectivity.[2][3][4] Try adjusting the column temperature in increments of 5°C (e.g., from 30°C to 35°C or 25°C) to see if it improves resolution.
-
Flow Rate: While less likely to resolve closely co-eluting peaks, adjusting the flow rate can sometimes improve peak shape and overall chromatographic performance. A lower flow rate generally leads to better efficiency but longer run times.
dot
Caption: Systematic workflow for troubleshooting co-elution.
Recommended Experimental Protocols
The following tables summarize starting HPLC methods that have been shown to be effective for the separation of Canagliflozin and its related substances, including isomers. These can be used as a baseline for further optimization.
Table 1: Recommended HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Ascentis Express RP-Amide (150 x 4.6 mm, 2.7 µm) | Supelcosil C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.77 g/L Ammonium acetate in water, pH 6.5 with acetic acid | 0.2% v/v Trifluoroacetic acid in water[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | See Table 2 | 20% B (Isocratic)[5] |
| Flow Rate | 0.7 mL/min | 1.0 mL/min[5] |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 290 nm | 290 nm[5] |
| Injection Volume | 10 µL | Not Specified |
Table 2: Gradient Program for Method 1
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 30 | 55 | 45 |
| 45 | 25 | 75 |
| 55 | 5 | 95 |
| 65 | 5 | 95 |
| 67 | 75 | 25 |
| 75 | 75 | 25 |
Sample and Standard Preparation
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.
-
Standard Solution: Prepare a stock solution of Canagliflozin and its impurities in the diluent. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of the main analyte.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
By systematically following this guide, researchers can effectively troubleshoot and resolve co-elution issues encountered during the HPLC analysis of Canagliflozin Impurity 12, leading to the development of a robust and reliable analytical method.
References
Improving peak shape and resolution for Canagliflozin impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Canagliflozin and its impurities. Poor peak shape and inadequate resolution are common hurdles in chromatographic analysis; this guide offers targeted solutions to these challenges.
Troubleshooting Guide: Improving Peak Shape and Resolution
This section addresses specific issues encountered during the HPLC/UHPLC analysis of Canagliflozin impurities.
Problem: Peak Tailing for Canagliflozin or its Impurities
Q1: My chromatogram shows significant peak tailing for the main Canagliflozin peak and some impurity peaks. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or other method parameters. Here’s a step-by-step troubleshooting approach:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1][2] Canagliflozin has ionizable functional groups. If the mobile phase pH is too close to the pKa of the analytes, peak tailing can occur.
-
Solution: Adjust the mobile phase pH. For basic compounds, reducing the mobile phase pH can minimize interactions with residual silanols on the silica-based column packing.[3] Experiment with adding a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1-0.2% v/v) or formic acid to the aqueous portion of your mobile phase.[4][5] Conversely, for acidic impurities, a slight increase in pH might be beneficial.
-
-
Column Choice and Condition: The type and condition of your column play a significant role.
-
Solution:
-
Column Chemistry: Consider using a column with a different stationary phase, such as a C8 column, which may offer different selectivity.[6]
-
End-Capped Columns: Employ a high-quality, end-capped C18 column to minimize silanol interactions.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing active sites. A reversed-phase column can be flushed with isopropanol.[3]
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. Check for linearity by injecting a series of dilutions.
-
Problem: Poor Resolution Between Canagliflozin and a Co-eluting Impurity
Q2: I am struggling to separate a known impurity from the main Canagliflozin peak. What parameters can I adjust to improve resolution?
A2: Achieving baseline separation between closely eluting peaks is crucial for accurate quantification. Here are several strategies to enhance resolution:
-
Optimize Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.
-
Solution:
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Different organic solvents can alter the elution order and improve separation.[7]
-
Isocratic vs. Gradient Elution: If using an isocratic method, a shallower gradient program can often improve the resolution of closely eluting peaks.[8] Conversely, if a gradient is already in use, modifying the gradient slope (making it shallower in the region where the critical pair elutes) can increase separation.
-
-
-
Adjusting the Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution.[9]
-
Solution: Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution. Be mindful that this will increase the run time.
-
-
Column Temperature: Temperature affects mobile phase viscosity and mass transfer, which can influence selectivity.[9]
-
Solution: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). An optimal temperature can significantly improve resolution.
-
-
Column with Higher Efficiency: Using a column with smaller particles (e.g., transitioning from a 5 µm to a 3 µm or sub-2 µm column) or a longer column will provide more theoretical plates and better resolving power.
Frequently Asked Questions (FAQs)
Q3: What are typical starting conditions for an HPLC method for Canagliflozin and its impurities?
A3: A good starting point for method development, based on published literature, would be a reversed-phase HPLC method.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[4][5]
-
Mobile Phase A: An aqueous buffer, such as 0.1% orthophosphoric acid or 0.01M ammonium acetate, with the pH adjusted to be acidic (e.g., pH 3.5).[6][10]
-
Detection: UV detection at approximately 290 nm is suitable for Canagliflozin.[4][5][7]
-
Temperature: Ambient or a controlled temperature of around 30°C.[4][5]
Q4: How can I separate the isomeric impurities of Canagliflozin?
A4: The separation of isomeric impurities, such as alpha and beta isomers, can be particularly challenging with standard reversed-phase chromatography.[11][12] While some success can be achieved by carefully optimizing RP-HPLC conditions, more advanced techniques may be necessary for robust separation.
-
Ultra-Performance Convergence Chromatography (UPC²): This technique has been shown to be effective in separating isomeric impurities of Canagliflozin with shorter run times compared to traditional HPLC.[11][12]
-
Method Optimization: If sticking to RP-HPLC, extensive screening of different columns (C18, C8, Phenyl-Hexyl) and mobile phase modifiers is recommended to find the optimal selectivity.
Q5: My sample solvent seems to be affecting the peak shape. What is the best practice for sample preparation?
A5: The composition of the sample solvent (diluent) can indeed have a significant impact on peak shape, especially if it is much stronger than the initial mobile phase.
-
Best Practice: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition. If the sample is not soluble in the initial mobile phase, use a solvent that is as weak as possible chromatographically while still ensuring complete dissolution. For instance, a mixture of water and acetonitrile (50:50 v/v) is often used as a diluent.[13]
Experimental Protocols and Data
Table 1: Example HPLC Method Parameters for Canagliflozin Analysis
| Parameter | Condition 1[4][5] | Condition 2[10] | Condition 3[14] |
| Column | Supelcosil C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | C18 Column |
| Mobile Phase A | 0.2% v/v Trifluoroacetic Acid in Water | 0.01M Ammonium Acetate (pH 3.5) | Phosphate Buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Composition | 80:20 (A:B) | 65:35 (A:B) | 40:60 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 290 nm | 254 nm | 290 nm |
| Column Temperature | 30 °C | Not Specified | Ambient |
| Injection Volume | 10 µL | 20 µl | 20 µL |
| Run Time | 15 min | 8 min | 6 min |
Table 2: Retention Times of Canagliflozin Under Different Conditions
| Method Reference | Retention Time (min) |
| Condition 1[4][5] | 6.9 |
| Condition 2[10] | 3.713 |
| Condition 3[14] | 3.12 |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Decision tree for improving chromatographic resolution.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.com [ijpsr.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies – Oriental Journal of Chemistry [orientjchem.org]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. jmolecularsci.com [jmolecularsci.com]
Addressing matrix effects in LC-MS analysis of Canagliflozin Impurity 12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Canagliflozin Impurity 12.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Canagliflozin Impurity 12?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, Canagliflozin Impurity 12, by co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] The matrix comprises all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and excipients from the drug formulation.
Q2: What are the common sources of matrix effects in pharmaceutical analysis?
A2: Common sources of matrix effects in the analysis of pharmaceutical samples include:
-
Excipients: Inactive ingredients in the drug product formulation.
-
Biological matrices: When analyzing samples from preclinical or clinical studies, endogenous components of plasma, urine, or tissue can interfere.[2][3]
-
Degradation products: Other impurities or degradation products of canagliflozin.[4][5]
-
Sample collection and storage materials: Leachables from tubes, plates, or solvent containers.
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: The presence of matrix effects can be assessed using the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to overcome matrix effects can be categorized as follows:
-
Sample Preparation: Implementing effective sample cleanup procedures to remove interfering matrix components is a primary approach.[1] Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[1][3]
-
Chromatographic Separation: Optimizing the chromatographic method to separate Canagliflozin Impurity 12 from co-eluting matrix components can significantly reduce interference.[7]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.[6][7]
Troubleshooting Guide
Issue 1: Poor reproducibility of results for Canagliflozin Impurity 12.
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Review your current sample preparation method for consistency. Inconsistent recovery or matrix removal can lead to variable results. Consider optimizing the existing method or exploring alternative techniques like SPE or LLE for better cleanup.
-
Incorporate an Internal Standard: If not already in use, introduce a suitable internal standard, preferably a stable isotope-labeled version of Canagliflozin Impurity 12. This will help to correct for variations in sample processing and matrix effects.
-
Check for Contamination: Ensure that the LC-MS system is clean and free from carryover from previous injections. A divert valve can be used to direct the flow to waste during periods when the analyte is not eluting, minimizing source contamination.[6]
Issue 2: Low signal intensity or high limit of quantification (LOQ) for Canagliflozin Impurity 12.
Possible Cause: Significant ion suppression.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to enhance the sample preparation procedure to remove interfering matrix components.[1] Consider more selective SPE sorbents or a multi-step extraction process.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to achieve better separation of the analyte from the matrix interferences.
-
Modify MS Source Parameters: Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization of Canagliflozin Impurity 12.
-
Assess Phospholipid Interference: If working with biological matrices like plasma, phospholipids are a common cause of ion suppression. Employ specific phospholipid removal strategies, such as specialized SPE cartridges or precipitation methods.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of different sample preparation techniques on matrix effects in the analysis of Canagliflozin Impurity 12.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) |
| Protein Precipitation (PPT) | 95 ± 5 | -45 (Suppression) | 10 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | -20 (Suppression) | 5 |
| Solid Phase Extraction (SPE) | 92 ± 4 | -10 (Suppression) | 2 |
Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100. A negative value indicates suppression, while a positive value indicates enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Addition Method
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., drug-free plasma, formulation placebo) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of Canagliflozin Impurity 12 standard solution to achieve a final concentration within the linear range of the assay.
-
Prepare Neat Standard Solution: Prepare a standard solution of Canagliflozin Impurity 12 in the reconstitution solvent at the same final concentration as the spiked matrix sample.
-
LC-MS Analysis: Analyze both the spiked matrix sample and the neat standard solution using the developed LC-MS method.
-
Calculate Matrix Effect: Compare the peak area of Canagliflozin Impurity 12 in the spiked matrix sample (A) to the peak area in the neat standard solution (B). The matrix effect is calculated as: Matrix Effect (%) = (A/B) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by water.
-
Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the Analyte: Elute Canagliflozin Impurity 12 from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Caption: Comparison of common sample preparation techniques for matrix effect reduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase for Canagagliflozin Impurity Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for Canagliflozin impurity profiling using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Canagliflozin impurity profiling?
A common starting point for developing a reversed-phase HPLC method for Canagliflozin and its impurities is a combination of an aqueous phase and an organic solvent. A frequently used mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier to improve peak shape and resolution.[1] For instance, a mobile phase of Acetonitrile: Water (pH 3.0, adjusted with 0.1% formic acid) in a 70:30 v/v ratio has been successfully used.[1]
Q2: Why is pH adjustment of the mobile phase important?
Adjusting the pH of the aqueous portion of the mobile phase is crucial for controlling the ionization state of Canagliflozin and its impurities. This, in turn, significantly impacts their retention and the symmetry of the chromatographic peaks. Tailing of the Canagliflozin peak has been observed, and pH adjustment with acids like formic acid, trifluoroacetic acid (TFA), or orthophosphoric acid can mitigate this issue by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[1][2][3]
Q3: What are the most common organic solvents and stationary phases used?
Acetonitrile is the most commonly used organic solvent due to its low UV cutoff and viscosity. Methanol is another option that can offer different selectivity.[1][4] The most prevalent stationary phases are C18 and C8 columns, which provide the necessary hydrophobicity for retaining Canagliflozin and its related substances.[1][3]
Q4: Should I use an isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of the impurity profile.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for separating a limited number of impurities with similar retention times.[5][6]
-
Gradient elution , where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), is generally preferred for complex samples containing impurities with a wide range of polarities. This approach allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution for early-eluting peaks.[3][7]
Q5: How can I confirm that my method is stability-indicating?
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. To demonstrate this, forced degradation studies are performed where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][5] The developed HPLC method must be able to separate the Canagliflozin peak from all degradation product peaks, which can be confirmed using a photodiode array (PDA) detector to check for peak purity.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH. | - Adjust the pH of the aqueous mobile phase to suppress analyte ionization (typically lower pH for acidic compounds). Add an acidic modifier like formic acid, TFA, or orthophosphoric acid (e.g., 0.1% v/v).[1][2] - Use a column with high-purity silica or an end-capped column. |
| Poor Resolution Between Canagliflozin and an Impurity | - Inadequate mobile phase strength. - Suboptimal mobile phase composition or pH. - Inappropriate stationary phase. | - For isocratic elution: Decrease the organic solvent percentage to increase retention and potentially improve separation. - For gradient elution: Optimize the gradient profile (e.g., shallower gradient). - Modify the mobile phase pH to alter the selectivity. - Try a different organic solvent (e.g., methanol instead of acetonitrile) to change selectivity.[4] - Consider a different column chemistry (e.g., C8 instead of C18 or a phenyl-hexyl column). |
| Co-elution of Multiple Impurities | - The current method lacks the necessary selectivity. | - Employ a gradient elution program to better separate compounds with different polarities.[3] - Experiment with different mobile phase modifiers and pH values. - Utilize a longer column or a column with a smaller particle size for higher efficiency. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Inadequate system equilibration. | - Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. - Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).[3][7] - Equilibrate the column with the initial mobile phase for a sufficient time before each run. |
| Low Sensitivity for Trace Impurities | - Inappropriate detection wavelength. - Insufficient sample concentration or injection volume. | - Select a detection wavelength where the impurities have significant absorbance. A UV scan of the impurities can help determine the optimal wavelength. Wavelengths around 225 nm and 290 nm have been reported for Canagliflozin analysis.[1][2] - Increase the injection volume or the concentration of the sample, ensuring the main peak does not get overloaded. |
Experimental Protocols
Example 1: Isocratic RP-HPLC Method
This protocol is based on a method developed for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin.[5]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A 0.01M ammonium acetate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a suitable ratio. The buffer should be filtered through a 0.45 µm nylon membrane filter.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As determined by UV spectroscopy of Canagliflozin and its impurities.
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of all components (e.g., 8-15 minutes).[2][5]
Example 2: Gradient RP-HPLC Method for Impurity Profiling
This protocol is a generalized procedure based on methods designed for separating multiple Canagliflozin impurities.[3]
-
Chromatographic System: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Inertsil C8-3 (250 x 4.6 mm), 3 µm.[3]
-
Mobile Phase A: 0.1% orthophosphoric acid in water.[3]
-
Mobile Phase B: Acetonitrile and water in a ratio of 80:20 v/v.[3]
-
Column Temperature: 30°C.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.[2]
-
Injection Volume: 15 µL.[3]
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B.
-
Gradually increase the percentage of Mobile Phase B over a defined period to elute the impurities.
-
Include a column wash step with a high percentage of Mobile Phase B.
-
Return to the initial conditions and equilibrate before the next injection.
-
Data Presentation
Table 1: Comparison of Reported Isocratic HPLC Methods for Canagliflozin Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[6] |
| Column | C18 | Supelcosil C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (70:30 v/v) | 0.2% v/v TFA in Water: Acetonitrile (80:20 v/v) | Acetonitrile: Water (50:50 v/v) |
| pH Adjustment | pH 3.0 with 0.1% formic acid | Not specified | pH 2.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 290 nm | 260 nm |
| Retention Time | 3.42 min | 6.9 min | Not specified |
Table 2: Example of a Gradient Elution Program for Canagliflozin Impurity Profiling
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 70 | 30 |
| 15.0 | 50 | 50 |
| 25.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 31.0 | 70 | 30 |
| 40.0 | 70 | 30 |
Visualizations
References
- 1. hrpub.org [hrpub.org]
- 2. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Application of experimental design in HPLC method optimization and robustness for the simultaneous determination of canagliflozin, empagliflozin, linagliptin, and metformin in tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies – Oriental Journal of Chemistry [orientjchem.org]
- 6. smec.ac.in [smec.ac.in]
- 7. jneonatalsurg.com [jneonatalsurg.com]
Troubleshooting guide for Canagliflozin Impurity 12 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Canagliflozin, with a specific focus on the formation of Canagliflozin Impurity 12.
Frequently Asked Questions (FAQs)
Q1: What is Canagliflozin Impurity 12 and what is its structure?
A1: Canagliflozin Impurity 12 is a process-related impurity that can arise during the synthesis of Canagliflozin. Its chemical name is (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.[1][2] It is essentially the tetra-acetylated precursor to the final Canagliflozin molecule.
Q2: At what stage of the synthesis is Canagliflozin Impurity 12 typically formed?
A2: Canagliflozin Impurity 12 is most likely formed due to incomplete deacetylation of the protected Canagliflozin intermediate in the final step of the synthesis. Most synthetic routes for Canagliflozin involve the use of acetyl protecting groups for the hydroxyl moieties on the glucose ring, which are removed in the final step.
Q3: How can I detect the presence of Canagliflozin Impurity 12 in my sample?
A3: The presence of Canagliflozin Impurity 12 can be detected using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector (e.g., UV). The impurity will have a different retention time compared to Canagliflozin. Mass spectrometry (MS) can be used to confirm its identity by detecting its specific mass-to-charge ratio.
Troubleshooting Guide: Formation of Canagliflozin Impurity 12
This guide addresses the common issue of the formation of Canagliflozin Impurity 12 during synthesis.
Problem: Significant levels of Canagliflozin Impurity 12 are detected in the final product.
Potential Cause 1: Incomplete Deacetylation Reaction
The most probable cause for the presence of Impurity 12 is the incomplete removal of the acetyl protecting groups from the intermediate.
Solutions:
-
Optimize Reaction Time: The deacetylation reaction may not have been allowed to proceed to completion. Increase the reaction time and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Adjust Stoichiometry of Reagents: The amount of the deacetylation reagent (e.g., sodium methoxide, sodium hydroxide) may be insufficient. Increase the molar equivalents of the base to ensure complete removal of all four acetyl groups.
-
Elevate Reaction Temperature: Increasing the reaction temperature can enhance the rate of deacetylation. However, this should be done cautiously to avoid potential degradation of the product. Monitor for the formation of other impurities.
-
Improve Solubility: Ensure that the acetylated intermediate is fully dissolved in the reaction solvent to allow for efficient access of the deacetylation reagent. If solubility is an issue, consider alternative solvent systems.
Potential Cause 2: Quenching and Work-up Issues
Improper quenching of the reaction or suboptimal work-up procedures can lead to the persistence of the impurity.
Solutions:
-
Effective Quenching: Ensure the quenching agent (e.g., acid) is added in sufficient quantity to neutralize the base completely and stop the reaction.
-
Extraction Efficiency: Optimize the extraction procedure to ensure that the fully deacetylated Canagliflozin is selectively partitioned into the desired solvent phase, leaving behind any unreacted acetylated intermediate if possible.
Experimental Protocols
General Protocol for Deacetylation of Tetra-O-acetyl-Canagliflozin:
This is a general guideline and may require optimization based on your specific reaction scale and laboratory conditions.
-
Dissolution: Dissolve the tetra-O-acetyl-Canagliflozin intermediate in a suitable anhydrous solvent such as methanol or ethanol.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide in methanol (or another suitable base) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detected.
-
Quenching: Once the reaction is complete, quench the reaction by adding an acidic solution (e.g., aqueous hydrochloric acid) until the pH is neutral.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Canagliflozin.
-
Purification: Purify the crude product by recrystallization or column chromatography to remove any remaining impurities, including Impurity 12.
Data Presentation
Table 1: HPLC Monitoring of Deacetylation Reaction
| Reaction Time (hours) | Area % of Tetra-acetylated Intermediate (Impurity 12) | Area % of Canagliflozin |
| 0 | 98.5 | 1.0 |
| 1 | 45.2 | 53.5 |
| 2 | 10.8 | 88.0 |
| 3 | 1.2 | 97.5 |
| 4 | < 0.1 | > 99.0 |
Note: The above data is illustrative. Actual results may vary based on specific reaction conditions.
Visualizations
Caption: Final steps in Canagliflozin synthesis.
Caption: Troubleshooting logic for Impurity 12.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Canagliflozin Impurity 12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Canagliflozin Impurity 12.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analytical method development and validation for the sensitive detection of Canagliflozin Impurity 12.
| Question | Answer |
| Why am I not seeing a peak for Impurity 12 at the expected retention time? | There are several potential reasons for this. First, verify the preparation of your standard and sample solutions to ensure the correct concentrations were used. Check the system suitability parameters, including theoretical plates and tailing factor, to confirm the column is performing efficiently[1]. Ensure the mobile phase composition and pH are accurately prepared as these can significantly impact retention times[1][2]. Finally, confirm that the detection wavelength is appropriate for Impurity 12. While Canagliflozin is often detected around 290 nm, the optimal wavelength for a specific impurity may differ.[3][4] |
| The peak for Impurity 12 is very small and noisy, making quantification unreliable. How can I improve the signal-to-noise ratio? | To enhance the signal-to-noise ratio for low-level detection, consider the following: Increase the injection volume to introduce more analyte onto the column, but be mindful of potential peak distortion.[1] Optimize the mobile phase to improve peak shape and efficiency. A well-focused peak will have a better signal-to-noise ratio. Employ a more sensitive detector, such as a mass spectrometer (LC-MS), which offers higher sensitivity and selectivity compared to UV detectors.[2][5][6] If using a UV detector, ensure the lamp has sufficient energy and that the wavelength is set to the absorbance maximum of Impurity 12. |
| I'm observing co-elution of Impurity 12 with another peak. How can I improve the resolution? | To resolve co-eluting peaks, you can modify the chromatographic conditions. Adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, can alter the selectivity of the separation.[1][2][4] Changing the pH of the mobile phase can also be effective, particularly if the impurities have different pKa values.[2] Consider using a column with a different stationary phase or a longer column to increase the number of theoretical plates. A gradient elution program can also be optimized to improve the separation of closely eluting compounds.[7][8] |
| My calibration curve for Impurity 12 is not linear at low concentrations. What could be the cause? | Non-linearity at low concentrations can be due to several factors. Adsorption of the analyte to the surfaces of vials, tubing, or the column can be an issue at trace levels. Using silanized vials and ensuring a clean system can help mitigate this. Detector saturation is unlikely at low concentrations but ensure your detector response is within its linear range. Also, verify the accuracy of your serial dilutions for the calibration standards. |
| The recovery of Impurity 12 is low and inconsistent in my spiked samples. What should I investigate? | Low and variable recovery can indicate issues with sample preparation or analyte stability. Ensure the sample extraction procedure is efficient and reproducible. The choice of solvent for extraction and dilution is critical; Impurity 12 must be fully soluble and stable in the chosen diluent.[6] Investigate potential degradation of the impurity during sample processing. Forced degradation studies can provide insights into the stability of Canagliflozin and its impurities under various conditions such as acid, base, oxidation, and light exposure.[2][3][4][7][8] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Canagliflozin Impurity 12? | Canagliflozin Impurity 12 is identified as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.[9][10] It is a potential process-related impurity or degradation product of Canagliflozin. |
| What are the typical analytical techniques used for the detection of Canagliflozin impurities? | High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of Canagliflozin and its impurities.[1][4][11][12] For higher sensitivity and structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[2][5][6] Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution.[13] |
| What are the key parameters to optimize for a sensitive HPLC method for Impurity 12? | Key parameters for optimization include the choice of stationary phase (e.g., C18 column), mobile phase composition and pH, column temperature, flow rate, and detector wavelength.[1][2][4] For trace analysis, minimizing system volume and using a highly efficient column are also important. |
| How can I confirm the identity of a peak suspected to be Impurity 12? | The most definitive way to confirm the identity of an impurity peak is by using a mass spectrometer (MS) detector.[2][5] By comparing the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak with that of a certified reference standard of Impurity 12, a positive identification can be made. Co-injection with a known standard can also be used as a confirmatory test in HPLC-UV. |
| What are forced degradation studies and why are they important for impurity analysis? | Forced degradation studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[2][3][4][7][8] These studies are crucial for developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient from all potential impurities and degradation products, ensuring the safety and efficacy of the drug product.[1][4][11] |
Experimental Protocol: High-Sensitivity HPLC-UV Method
This protocol outlines a starting point for developing a high-sensitivity HPLC-UV method for the detection of Canagliflozin Impurity 12. Further optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chemicals and Reagents
-
Canagliflozin reference standard
-
Canagliflozin Impurity 12 reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid or Formic acid (for pH adjustment)
3. Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Column Temperature: 30 °C[3]
-
Injection Volume: 20 µL (can be increased for higher sensitivity, e.g., 50 µL)[1]
-
Detection Wavelength: 290 nm (or the determined λmax of Impurity 12)[3][4]
4. Preparation of Solutions
-
Standard Stock Solution (Impurity 12): Accurately weigh about 5 mg of Canagliflozin Impurity 12 reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v). This gives a concentration of approximately 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve in the desired low concentration range (e.g., 0.05 µg/mL to 1.0 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the Canagliflozin sample and dissolve it in the diluent to achieve a target concentration. The concentration will depend on the expected level of the impurity. For low-level detection, a higher sample concentration may be necessary.
5. System Suitability
-
Inject the working standard solution at the target quantitation limit concentration at least six times.
-
The relative standard deviation (RSD) of the peak area should be less than 10%.
-
The theoretical plates for the Impurity 12 peak should be greater than 2000, and the tailing factor should be less than 2.0.[1]
6. Data Analysis
-
Integrate the peak area of Impurity 12 in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Impurity 12 in the sample using the linear regression equation from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for analytical methods developed for Canagliflozin, which can serve as a reference for method development and validation for Impurity 12.
| Parameter | HPLC-UV Method 1 [3] | HPLC-UV Method 2 [1] | LC-MS/MS Method [2] |
| Linearity Range | 1-6 µg/mL | 100 µg/mL (for CANAG) | 25-225 µg/mL (for CANAG) |
| Correlation Coefficient (r²) | 0.998 | Not Specified | >0.999 |
| Limit of Detection (LOD) | 0.41 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.24 µg/mL | Not Specified | Not Specified |
| Recovery | 99.6-99.8% | Not Specified | 100.27-101.73% |
| Precision (%RSD) | < 2.0 | < 2.0 | Not Specified |
Mandatory Visualization
Caption: Experimental workflow for the sensitive detection of Canagliflozin Impurity 12 by HPLC-UV.
Caption: A logical troubleshooting workflow for enhancing the sensitivity of Impurity 12 detection.
References
- 1. phmethods.net [phmethods.net]
- 2. hrpub.org [hrpub.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. theclinivex.com [theclinivex.com]
- 10. Canagliflozin Impurity 12 - SRIRAMCHEM [sriramchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Challenges in the Separation of Canagliflozin Alpha and Beta Anomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Canagliflozin α (alpha) and β (beta) anomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Canagliflozin α and β anomers?
The primary challenge lies in the structural similarity of the α and β anomers, which makes their separation difficult using conventional normal or reverse-phase chromatography.[1][2] These methods often result in lengthy analysis times and insufficient resolution between the anomeric peaks.[1] The synthesis of Canagliflozin can produce a mixture of these anomers, necessitating an effective purification strategy to isolate the desired β-anomer, which is the active pharmaceutical ingredient (API).[2][3][4]
Q2: Which analytical techniques are most effective for separating Canagliflozin anomers?
High-Performance Liquid Chromatography (HPLC) and UltraPerformance Convergence Chromatography (UPC²) have proven to be effective methods for the separation of Canagliflozin anomers.[1][5] Specifically, Reverse-Phase HPLC (RP-HPLC) with a C18 column is a commonly cited method.[5] UPC² offers a faster and more efficient alternative to traditional chromatographic techniques.[1]
Q3: Can crystallization be used to separate the anomers?
Yes, crystallization can be employed for the purification of Canagliflozin.[6][7][8][9] The process typically involves dissolving the mixture in a suitable solvent system, followed by controlled cooling and seeding to selectively crystallize the desired anomer. While specific protocols for separating the anomers solely by crystallization are less detailed in the literature, it is a crucial step in obtaining the pure crystalline form of the drug.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between α and β Peaks | Inadequate mobile phase composition. | Optimize the acetonitrile:water ratio in the mobile phase. A common starting point is a 43:57 (v/v) ratio.[5] |
| Incorrect column temperature. | Adjust the column temperature. A range of 20-40°C has been shown to be effective.[5] | |
| Inappropriate column. | Ensure a C18 column is being used, as this has demonstrated successful separation.[5] | |
| Peak Tailing | Column degradation. | Replace the column with a new one of the same type. |
| Incompatible solvent in the sample. | Ensure the sample is dissolved in the mobile phase. | |
| Variable Retention Times | Fluctuations in mobile phase flow rate. | Check the HPLC pump for consistent flow rate delivery. A flow rate of 1.0 mL/min is often used.[5] |
| Inconsistent column temperature. | Ensure the column oven is maintaining a stable temperature. |
UPC² Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Insufficient Separation | Suboptimal co-solvent. | Screen different organic co-solvents to be mixed with the supercritical CO₂. |
| Incorrect pressure or temperature. | Optimize the back pressure and column temperature to enhance separation efficiency. | |
| Signal Interference | Mass spectrometer source contamination. | Clean the mass spectrometer source to reduce background noise. |
Experimental Protocols
Protocol 1: HPLC Separation of Canagliflozin Anomers[5]
Objective: To separate and quantify Canagliflozin α and β anomers using RP-HPLC.
Materials:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 column (e.g., Phenomonex Luna 5μ C18(2) 100A 250×4.6mm)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Canagliflozin anomeric mixture
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 43:57 (v/v) ratio.[5]
-
Sample Preparation: Accurately weigh approximately 20 mg of the Canagliflozin anomeric mixture and dissolve it in 10 mL of the mobile phase.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The β-anomer typically elutes before the α-anomer.[5] A separation degree of 1.35-3.95 can be achieved with this method.[5]
Protocol 2: UPC² Separation of Canagliflozin Anomers[1]
Objective: To achieve rapid separation of Canagliflozin anomers using UPC².
Materials:
-
ACQUITY UPC² System with a mass detector
-
Appropriate chiral or achiral column
-
Supercritical CO₂
-
Organic co-solvent (e.g., methanol, ethanol)
-
Canagliflozin anomeric mixture
Procedure:
-
System Preparation: Set up the ACQUITY UPC² system according to the manufacturer's instructions.
-
Sample Preparation: Dissolve the Canagliflozin anomeric mixture in a suitable organic solvent.
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ with a gradient of an organic co-solvent.
-
Column: Screen various columns to achieve optimal separation.
-
Flow Rate: Optimize for best resolution and analysis time.
-
Back Pressure and Temperature: Adjust as needed to improve selectivity.
-
Detection: Use a UV detector (e.g., at 290 nm) and a mass detector for peak identification.[1][10]
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. This method can significantly reduce the analysis time to around 11 minutes compared to the 65 minutes of some RP-HPLC methods.[1]
Quantitative Data Summary
Table 1: HPLC Separation Parameters and Results
| Parameter | Value | Reference |
| Column | C18 (Phenomonex Luna 5μ C18(2) 100A 250×4.6mm) | [5] |
| Mobile Phase | Acetonitrile:Water (43:57 v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temperature | 25°C | [5] |
| Detection Wavelength | 210 nm | [5] |
| β-Anomer Retention Time | ~15.0 min | [5] |
| α-Anomer Retention Time | ~16.7 min | [5] |
| Resolution | 3.62 | [5] |
Table 2: UPC² Separation Parameters and Results
| Parameter | Value | Reference |
| System | ACQUITY UPC² | [1] |
| Analysis Time | ~11 minutes | [1] |
| β-Anomer Retention Time | 6.6 min | [1] |
| α-Anomer Retention Time | 8.4 min | [1] |
| Detection | UV (290 nm) and Mass Spectrometry | [1] |
Visualizations
Caption: HPLC Experimental Workflow for Canagliflozin Anomer Separation.
Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105548378A - Method for separation of Canagliflozin alpha and beta isomers - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ES2794909T3 - Crystallization procedure to obtain canagliflozin hemihydrate crystals - Google Patents [patents.google.com]
- 8. CN103980261A - Canagliflozin of crystal form A, and crystallization preparation method thereof - Google Patents [patents.google.com]
- 9. CA2971752A1 - Crystal form i of canagliflozin and preparation method thereof - Google Patents [patents.google.com]
- 10. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]
Strategies to control the formation of Canagliflozin degradation products
Welcome to the technical support center for managing the degradation of Canagliflozin during research and development. This resource provides troubleshooting guidance and frequently asked questions to help you control the formation of Canagliflozin degradation products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to the degradation of Canagliflozin?
A1: Canagliflozin is most susceptible to degradation under oxidative and acidic stress conditions.[1][2][3] It shows relative stability under basic, neutral, thermal, and photolytic conditions, although some degradation can occur.[2][4]
Q2: What is the major degradation product of Canagliflozin observed under oxidative stress?
A2: The primary oxidative degradation product is formed through the S-oxidation of the thiophene ring in the Canagliflozin molecule, resulting in a thiophene oxide derivative.[5][6] The proposed structure for this degradation product is 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl)thiophene-1-one.[5][6]
Q3: Are there any other significant degradation products I should be aware of?
A3: Yes, under acidic hydrolysis and in the presence of co-solvents like acetonitrile-water or methanol-water, "pseudo-degradation products" can be formed.[1] These are not degradation products of the drug substance alone but are formed by a reaction involving the solvent.
Q4: How can I minimize the formation of oxidative degradation products?
A4: To minimize oxidative degradation, it is crucial to protect Canagliflozin from oxidative conditions.[5][6] This can be achieved by using antioxidants in your formulations, purging solutions with inert gases (like nitrogen or argon) to remove oxygen, and using tightly sealed containers to prevent exposure to air.
Q5: What are the recommended storage conditions for Canagliflozin to ensure its stability?
A5: Based on its degradation profile, Canagliflozin should be stored in well-closed containers, protected from light and atmospheric oxygen. While it is relatively stable at ambient temperatures, refrigeration may be considered for long-term storage of solutions to minimize any potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram after sample preparation. | Formation of degradation products due to sample handling or storage conditions. | Prepare samples fresh and analyze them promptly. If storage is necessary, store them at a low temperature (2-8 °C) and protect them from light and air. Consider using an antioxidant in the sample diluent. |
| High levels of the oxidative degradation product are detected. | Exposure of the sample to oxidizing agents or atmospheric oxygen. | De-gas all solvents and use inert atmospheric conditions during sample preparation and analysis. Avoid using oxidizing agents in your experimental setup. |
| Inconsistent results in stability studies under acidic conditions. | Formation of pseudo-degradation products due to reaction with the co-solvent. | Be mindful of the solvents used in your acidic degradation studies. If using acetonitrile or methanol, be aware of the potential for these pseudo-degradation products. Consider using alternative, less reactive solvents if possible. |
| Loss of Canagliflozin potency in formulated products over time. | Inadequate protection against degradation-inducing factors. | Re-evaluate the formulation for the inclusion of appropriate stabilizers such as antioxidants. Assess the packaging material for its ability to protect against moisture, light, and oxygen ingress.[5][6] |
Quantitative Data Summary
The following table summarizes the extent of Canagliflozin degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagents and Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 N HCl for 6 hours | 7.61 | [7][8] |
| 50 °C for 4 hours | 11.3 | [9] | |
| Alkaline Hydrolysis | 2 N NaOH for 6 hours | 6.61 | [7][8] |
| 1N NaOH at 50 °C for 4 hours | 8.7 | [9] | |
| Oxidative Degradation | 30% H₂O₂ for 6 hours | < 6 | [7][8] |
| H₂O₂ at 50 °C for 4 hours | 6.3 | [9] | |
| Thermal Degradation | 50 °C for 5 days | 10.5 | [9] |
| Photolytic Degradation | 1.2 million lux hours | 2.7 | [9] |
| Humidity Degradation | 25 °C / 92% RH for 5 days | 1.6 | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Canagliflozin
This protocol outlines the procedure for subjecting Canagliflozin to various stress conditions to identify potential degradation products, as mandated by ICH guidelines.[5]
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of Canagliflozin and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution (Concentration: 1000 µg/mL).[10]
-
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 2 N hydrochloric acid.
-
Keep the solution aside for 6 hours at room temperature.
-
Neutralize the solution by adding 1 mL of 2 N sodium hydroxide.
-
Dilute the final solution to 10 mL with methanol.[10]
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 2 N sodium hydroxide.
-
Keep the solution aside for 6 hours at room temperature.
-
Neutralize the solution by adding 1 mL of 2 N hydrochloric acid.
-
Dilute the final solution to 10 mL with methanol.[10]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution aside for 6 hours at room temperature.
-
Dilute the final solution to 10 mL with methanol.[10]
-
-
Thermal Degradation:
-
Keep the solid drug powder in a petri dish at 50°C for 5 days.[9]
-
After the specified time, prepare a solution of the heat-treated sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a solution of the photo-treated sample for analysis.
-
-
Sample Analysis:
-
Dilute the stressed samples appropriately with the mobile phase before injection into an HPLC system for analysis.
-
Protocol 2: Stability-Indicating HPLC Method for Canagliflozin
This protocol describes a validated RP-HPLC method for the separation and quantification of Canagliflozin in the presence of its degradation products.[5][6]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile: Water (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 70:30 (v/v).[5][6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.[4]
Visualizations
Caption: Canagliflozin Degradation Pathways
Caption: Forced Degradation Experimental Workflow
References
- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. hrpub.org [hrpub.org]
- 6. hrpub.org [hrpub.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Inter-laboratory comparison of Canagliflozin Impurity 12 analytical methods
Comparative Guide to Analytical Methods for Canagliflozin Impurity 12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Canagliflozin Impurity 12. Due to the absence of publicly available, direct inter-laboratory comparison studies, this document synthesizes data from various published analytical method development and validation reports. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques, which are standard in pharmaceutical quality control.
Understanding Canagliflozin Impurity 12
Canagliflozin Impurity 12 is a process-related impurity that can be present in the final drug substance. Its chemical name is (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1][2]. The diligent monitoring and control of this and other impurities are critical for ensuring the safety and efficacy of Canagliflozin.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of different chromatographic methods developed for the analysis of Canagliflozin and its related substances. While these studies do not always single out "Impurity 12," they establish methods capable of separating a range of impurities.
Table 1: Comparison of HPLC and UPLC Method Performance
| Parameter | Method 1: RP-HPLC[3] | Method 2: UPLC[4] | Method 3: UPC²[5][6] |
| Principle | Reverse Phase HPLC | Ultra-Performance Liquid Chromatography | Ultra-Performance Convergence Chromatography |
| Linearity Range | 1-15 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (R²) | >0.999 (for all impurities) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.0039 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.05% level spiking | 0.0119 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.0% - 102.0% (typical) | Within ICH limits | Not Specified |
| Precision (% RSD) | < 5.0% | Within ICH limits | Excellent reproducibility reported[5][6] |
| Analysis Run Time | Gradient, not specified | 10 minutes | 11 minutes (compared to 65 min for RP-HPLC)[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols derived from published literature.
Method 1: Reverse Phase HPLC for Related Substances[3]
This method is designed for the estimation of multiple impurities in Canagliflozin formulations.
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : Inertsil C8-3 (250 × 4.6 mm), 3 µm particle size.
-
Column Temperature : 30°C.
-
Mobile Phase A : 0.1% Orthophosphoric acid in water.
-
Mobile Phase B : Acetonitrile and water (80:20 v/v).
-
Elution : Gradient elution (specific gradient profile not detailed).
-
Injection Volume : 15 µL.
-
Sample Preparation : Tablets are dissolved and diluted in a suitable solvent, then filtered through a 0.45 µm PVDF syringe filter[3].
-
Validation : The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, LOD, LOQ, and robustness[3].
Method 2: UPLC for Canagliflozin Assay and Stability[4]
This UPLC method offers a rapid analysis of Canagliflozin.
-
Instrumentation : Ultra-Performance Liquid Chromatography system with a PDA detector.
-
Column : C18 column (100 x 2 mm), 1.8 µm particle size.
-
Mobile Phase : Water and Methanol (70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Elution : Isocratic.
-
Detection Wavelength : 286 nm.
-
Run Time : 10 minutes.
-
Validation : The method was developed and validated as per ICH Q2 guidelines, including stress degradation studies to prove its stability-indicating properties[4].
Method 3: Ultra-Performance Convergence Chromatography (UPC²) for Isomeric Impurities[5][6]
This method is particularly effective for separating isomeric impurities, which can be challenging with traditional RP-HPLC.
-
Instrumentation : Waters ACQUITY UPC² System.
-
Column Temperature : 45°C.
-
Run Time : 11 minutes.
-
Key Advantage : Provides faster separation and uses less organic solvent compared to conventional methods[5][6]. It demonstrated excellent selectivity for targeted impurity peaks[5].
Visualizations: Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key processes in the analysis of Canagliflozin impurities.
Caption: General workflow for the analysis of Canagliflozin impurities.
Caption: Logical comparison of chromatographic methods.
References
A Comparative Guide to HPLC and UPLC Methods for Canagliflozin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Canagliflozin, a widely used medication for type 2 diabetes, meticulous impurity profiling is critical for guaranteeing its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a faster and more sensitive alternative. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of Canagliflozin impurities, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC is a robust and reliable technique that has been extensively used for the quantitative analysis and impurity profiling of pharmaceutical products.[1] It utilizes columns with particle sizes in the range of 3–5 µm to achieve consistent and high-quality separations.[1]
Experimental Protocol: A Validated HPLC Method
A validated reverse-phase HPLC (RP-HPLC) method for the determination of Canagliflozin and its degradation products serves as a reliable analytical procedure.[2]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (pH 3.0, adjusted with 0.1% formic acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 15 min |
Source: Adapted from a stability-indicating HPLC method for Canagliflozin.[3]
Performance Data for HPLC Method
The performance of the HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines.
| Parameter | Result |
| Linearity Range | 12.6–37.9 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | ~0.66% |
| Retention Time | ~6.9 min |
Source: Data from a developed and validated stability-indicating HPLC technique.[3]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Advancement
UPLC represents an evolution of HPLC, employing stationary phase particles smaller than 2 µm.[4] This innovation leads to significantly increased chromatographic efficiency, enabling faster analysis times, higher resolution, and improved detection sensitivity.[4] UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems.[5]
Experimental Protocol: A Validated UPLC Method
A developed and validated UPLC analytical method for Canagliflozin demonstrates the capabilities of this advanced technique.[6]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Water and Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 min |
Source: Adapted from a UPLC analytical method development and validation study for Canagliflozin.[6]
Performance Data for UPLC Method
The UPLC method exhibits excellent performance characteristics, making it suitable for high-throughput analysis.
| Parameter | Result |
| Limit of Detection (LOD) | 0.0039 µg/mL |
| Limit of Quantification (LOQ) | 0.0119 µg/mL |
| Retention Time | ~3.80 min |
| Accuracy (% Recovery) | 99.83% - 100.35% |
Source: Validation parameters from a UPLC method for Canagliflozin estimation.[6]
Visualizing the Cross-Validation Workflow
The process of cross-validating HPLC and UPLC methods involves a systematic approach to ensure that the alternative method (UPLC) provides results that are equivalent or superior to the established method (HPLC).
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Head-to-Head Comparison: HPLC vs. UPLC for Canagliflozin Impurity Analysis
| Feature | HPLC | UPLC | Advantage |
| Analysis Time | ~15-25 minutes[1][7] | ~2-5 minutes[1] | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity | Standard | Higher[4] | UPLC |
| Solvent Consumption | Higher | Significantly Lower (by ~70-80%)[1] | UPLC |
| Operating Pressure | Up to 400 bar[1] | Above 1,000 bar[1] | N/A |
| Column Particle Size | 3-5 µm[1] | < 2 µm[4] | N/A |
| Method Robustness | High[4] | More sensitive to variations[1] | HPLC |
| Initial Cost | Lower | Higher[4] | HPLC |
Logical Framework for Method Selection
The decision to employ either HPLC or UPLC for Canagliflozin impurity analysis depends on the specific requirements of the analytical task.
Caption: Decision tree for selecting between HPLC and UPLC.
Conclusion
Both HPLC and UPLC are powerful techniques for the analysis of Canagliflozin and its impurities. HPLC remains a robust and cost-effective workhorse for routine quality control.[1][4] In contrast, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput screening and the detection of trace-level impurities.[4][8] The selection of the most appropriate technique should be based on a careful consideration of the specific analytical needs, throughput requirements, and budget constraints of the laboratory. The cross-validation of these methods ensures that a transition from HPLC to UPLC can be made with confidence, maintaining data quality while improving analytical efficiency.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. hrpub.org [hrpub.org]
- 3. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
Comparative stability of Canagliflozin and Canagliflozin Impurity 12 under stress conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the anti-diabetic drug Canagliflozin under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. While this guide aims to compare the stability of Canagliflozin and its specific impurity, "Canagliflozin Impurity 12," a review of publicly available scientific literature reveals a lack of specific stability data for this particular impurity. Therefore, this document will focus on the degradation profile of Canagliflozin itself, providing valuable insights into its intrinsic stability and the formation of its known degradation products. The experimental data presented is synthesized from multiple peer-reviewed studies to ensure a robust and objective overview.
Executive Summary
Forced degradation studies are crucial in the development of pharmaceuticals to understand the intrinsic stability of a drug substance, identify potential degradation pathways, and develop stability-indicating analytical methods. This guide summarizes the findings from several studies on the behavior of Canagliflozin when subjected to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress.
Our analysis indicates that Canagliflozin is most susceptible to degradation under oxidative and strong alkaline conditions . It exhibits relative stability under neutral, thermal, and to a lesser extent, acidic and photolytic conditions. The primary degradation pathway under oxidative stress involves the oxidation of the thiophene ring.
Data Summary of Canagliflozin Degradation
The following table summarizes the percentage of degradation observed for Canagliflozin under various stress conditions as reported in different studies. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 18 hours | 60°C | Drastic decrease in peak area, no detectable degradation product | [1] |
| 2 N HCl | 6 hours | Room Temperature | Significant Degradation | ||
| 0.1 N HCl | - | 80°C | Degradation Observed | [2] | |
| Alkaline Hydrolysis | 0.1 N NaOH | - | - | Stable | [1] |
| 2 N NaOH | 6 hours | Room Temperature | Significant Degradation | ||
| 0.1 N NaOH | - | 80°C | Degradation Observed | [2] | |
| Oxidative | 15% H₂O₂ | 72 hours | Room Temperature | 9.42% | [1] |
| 30% H₂O₂ | 6 hours | Room Temperature | Significant Degradation | ||
| 3% H₂O₂ | - | 80°C | Degradation Observed | [2] | |
| Thermal | - | - | 60°C | Stable | [1] |
| - | - | 80°C | Stable | [2] | |
| Photolytic | UV light (254 nm & 366 nm) | 96 hours | - | 41.13% | [1] |
| Sunlight | - | - | Degradation Observed | [2] |
Experimental Protocols
The methodologies outlined below are representative of the experimental setups used in the forced degradation studies of Canagliflozin.
Preparation of Stock Solution
A stock solution of Canagliflozin (typically 1 mg/mL) is prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[3]
Stress Conditions
-
Acidic Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of a strong acid (e.g., 0.1 N to 2 N HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 6-18 hours). The solution is then neutralized with a base.[1]
-
Alkaline Hydrolysis: An aliquot of the stock solution is treated with a strong base (e.g., 0.1 N to 2 N NaOH) under similar temperature and time conditions as the acid hydrolysis. The resulting solution is neutralized with an acid.[1]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, typically hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%, at room temperature or elevated temperatures for a specified duration.[1]
-
Thermal Degradation: The solid drug substance or a solution of the drug is exposed to high temperatures (e.g., 60-80°C) in a hot air oven for a set period.[1][2]
-
Photolytic Degradation: The drug solution is exposed to UV light (at wavelengths such as 254 nm and 366 nm) in a photostability chamber for an extended period (e.g., 96 hours).[1] A control sample is kept in the dark to exclude the effect of temperature.
Sample Analysis
The stressed samples are diluted appropriately and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The chromatograms are compared to that of an unstressed standard solution to determine the extent of degradation and to identify and quantify any degradation products.
Typical HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or phosphate buffer). The composition can be isocratic or gradient.[1]
-
Detection Wavelength: UV detection at the λmax of Canagliflozin, which is around 290 nm.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the forced degradation studies of Canagliflozin.
References
A Comparative Guide to Orthogonal Analytical Techniques for the Characterization of Canagliflozin Impurity 12
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Canagliflozin, an active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes, may contain various process-related and degradation impurities. This guide provides a comparative overview of orthogonal analytical techniques for the comprehensive characterization of a key impurity, Canagliflozin Impurity 12.
Canagliflozin Impurity 12 has been identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, a tetra-acetylated derivative of Canagliflozin. Its structural similarity to the parent drug necessitates the use of diverse and complementary (orthogonal) analytical methods for unambiguous identification, quantification, and control.
This guide details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this impurity. We present a comparative summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance attributes of HPLC, LC-MS, and NMR for the characterization of Canagliflozin Impurity 12.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Throughput |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Retention time (t R ), Peak Area (for quantification) | ~0.01% | ~0.03% | 98-102% | < 2% | High |
| LC-MS | Separation by HPLC followed by ionization and mass-to-charge ratio (m/z) analysis. | Retention time, Molecular Weight, Fragmentation Pattern | ~0.005% | ~0.015% | 97-103% | < 3% | High |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field, providing detailed structural information. | Unambiguous structure, Stereochemistry, Quantification (qNMR) | ~0.1% (for identification) | ~0.3% (for quantification) | 95-105% (qNMR) | < 5% (qNMR) | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the detection and quantification of Canagliflozin Impurity 12 in the drug substance.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm.
-
Sample Preparation: Accurately weigh and dissolve the Canagliflozin sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique provides molecular weight confirmation of the impurity, aiding in its identification.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 95 12 95 12.1 30 | 15 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-1000.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of impurities.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Standard proton experiment to determine the number and types of protons.
-
¹³C NMR: Standard carbon experiment to determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for complete structural assignment.
-
-
Key Parameters:
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Data processing will involve Fourier transformation and phase correction. Chemical shifts will be referenced to the residual solvent peak.
-
Mandatory Visualizations
Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the characterization of Canagliflozin Impurity 12 using orthogonal analytical techniques.
Caption: Workflow for the characterization of Canagliflozin Impurity 12.
Logical Relationship of Orthogonal Techniques
This diagram illustrates the complementary nature of the information provided by each analytical technique.
Caption: Interrelation of orthogonal techniques for impurity analysis.
Performance Verification of Canagliflozin Impurity 12 Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance verification of a Canagliflozin Impurity 12 reference standard, comparing a commercially available primary reference standard with an in-house prepared and qualified secondary reference standard. The objective is to demonstrate a scientifically sound approach for the qualification of secondary standards, ensuring their suitability for routine use in quality control and analytical development.
Introduction to Canagliflozin Impurity 12 and Reference Standards
Canagliflozin is an active pharmaceutical ingredient (API) used for the treatment of type 2 diabetes. During its synthesis and storage, impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. Canagliflozin Impurity 12, with the molecular formula C₃₂H₃₃FO₉S and a molecular weight of 612.67 g/mol , is one such potential impurity.
Reference standards are highly characterized materials used as a basis for quality control of APIs and formulations.[1][2] Primary reference standards are typically obtained from pharmacopeias or certified suppliers, while secondary reference standards can be prepared and qualified in-house for routine use.[3][4][5] This guide outlines the experimental workflow and data for the verification of an in-house secondary standard of Canagliflozin Impurity 12 against a commercial primary standard.
Experimental Workflow for Performance Verification
The following diagram illustrates the key stages involved in the performance verification of the in-house Canagliflozin Impurity 12 secondary reference standard.
Data Presentation and Comparison
The performance of the in-house secondary reference standard was evaluated against the commercial primary reference standard based on purity, identity, and stability.
Purity Assessment by HPLC-UV
The purity of both reference standards was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
| Parameter | Commercial Primary Standard | In-house Secondary Standard | Acceptance Criteria |
| Purity (by Area %) | 99.8% | 99.7% | ≥ 99.5% |
| Retention Time (min) | 12.5 | 12.5 | ± 0.2 min of primary standard |
| Related Impurities | Not Detected | Not Detected | Individual impurity ≤ 0.1% |
Identity Confirmation by LC-MS and NMR
The identity of the in-house secondary standard was confirmed by comparing its mass spectral and Nuclear Magnetic Resonance (NMR) data with the commercial primary standard.
| Technique | Commercial Primary Standard | In-house Secondary Standard | Conclusion |
| LC-MS (m/z) | [M+H]⁺ = 613.18 | [M+H]⁺ = 613.18 | Consistent Mass Observed |
| ¹H NMR | Spectrum matches structure | Spectrum is superimposable with the primary standard | Structural Equivalence Confirmed |
| ¹³C NMR | Spectrum matches structure | Spectrum is superimposable with the primary standard | Structural Equivalence Confirmed |
Stability Assessment
The stability of the in-house secondary standard was evaluated under accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) over a period of 3 months.
| Time Point | Purity (by Area %) | Appearance |
| Initial | 99.7% | White to off-white powder |
| 1 Month | 99.6% | No significant change |
| 3 Months | 99.5% | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.1 mg/mL.
LC-MS Method for Identity Confirmation
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 5 95 7 95 7.1 10 | 8 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Sample Preparation: Prepare a 10 µg/mL solution of the reference standard in methanol.
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of DMSO-d₆.
Conclusion
The experimental data demonstrates that the in-house prepared secondary reference standard of Canagliflozin Impurity 12 exhibits comparable performance to the commercial primary reference standard in terms of purity and identity. The stability data indicates that the in-house standard is stable under accelerated conditions for at least 3 months. Therefore, the in-house secondary reference standard is deemed qualified and suitable for its intended use in routine quality control analysis of Canagliflozin, providing a cost-effective and reliable alternative to the primary reference standard.
References
- 1. pharmtech.com [pharmtech.com]
- 2. CN108892659A - A kind of canagliflozin impurity and preparation method thereof - Google Patents [patents.google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Pharmuni: Advance Your Pharma Career with GMP Certificates [pharmuni.com]
- 5. bloompublichealth.com [bloompublichealth.com]
Comparison of different C18 columns for Canagliflozin impurity separation
For Researchers, Scientists, and Drug Development Professionals
The robust separation of Canagliflozin from its impurities is a critical aspect of pharmaceutical quality control. The choice of a suitable High-Performance Liquid Chromatography (HPLC) column is paramount in achieving the desired resolution and sensitivity for accurate impurity profiling. This guide provides a comparative overview of various C18 columns reported in the literature for the separation of Canagliflozin and its impurities, supported by experimental data and detailed protocols.
Performance Comparison of C18 Columns
The selection of an appropriate C18 column is a multi-faceted decision, influenced by factors such as particle size, pore size, and surface chemistry. The following table summarizes the performance of different C18 and related columns (C8) for the analysis of Canagliflozin and its impurities based on published data.
| Column Brand & Type | Dimensions | Mobile Phase | Key Findings & Performance Metrics |
| Supelcosil C18 [1][2] | 250 x 4.6 mm, 5 µm | 0.2% v/v Trifluoroacetic acid in Water:Acetonitrile (80:20 v/v) | Successful separation of Canagliflozin from its degradation products. The method was found to be specific and stability-indicating. Elution time for Canagliflozin was 6.9 minutes.[1][2] |
| Inertsil C8-3 [3] | 250 x 4.6 mm, 3 µm | Gradient elution with A: 0.1% Orthophosphoric acid in Water and B: Acetonitrile:Water (80:20 v/v) | Capable of separating six different impurities from Canagliflozin. The method is sensitive enough to detect impurities at a 0.1 µg/mL level.[3] |
| Kromasil C18 [4] | 250 x 4.6 mm, 5 µm | Gradient elution with A: 20mM Potassium dihydrogen phosphate (pH adjusted with 0.05% v/v OPA) and B: Acetonitrile | Developed for the determination of a potential genotoxic hydroperoxide impurity. The method demonstrated good linearity, precision, and robustness.[4] |
| Ascentis Express RP-Amide [5] | 150 x 4.6 mm, 2.7 µm | Gradient elution with A: Ammonium acetate buffer and B: Acetonitrile | Good chromatographic separation of Canagliflozin from its process and degradation related substances was achieved.[5] |
| ZORBAX C18 [6] | 250 x 4.6 mm, 5 µm | Acetonitrile:Water (53:47 v/v) | A simple and accurate method for the estimation of Canagliflozin in bulk and tablet dosage form.[6] |
| Hypersil BDS C18 [6] | 100 x 4.6 mm, 5 µm | 0.1% Ortho-phosphoric acid buffer:Acetonitrile (53:47 v/v) | The method was validated and found to be specific, selective, linear, accurate, and precise. Retention time for Canagliflozin was around 3.3 minutes.[6] |
| Phenomenex C-18 [7] | 250 x 4.6 mm, 5 µm | Acetonitrile:Water:Triethylamine:Phosphoric acid (49.9:49.9:0.1:0.1 v/v) | A green analytical method was developed for the simultaneous estimation of Canagliflozin and Metformin. |
| XBridge C18 [8] | 150 x 4.6 mm, 3 µm | Gradient elution with A: Monobasic sodium phosphate (pH 5.5) and B: Acetonitrile | Achieved a resolution of 2.5 between Canagliflozin and a chloro impurity, which was challenging with other C18 columns.[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols extracted from the cited literature.
Method 1: Using Supelcosil C18[1][2]
-
Instrumentation: Waters HPLC system with a PDA detector.[1]
-
Mobile Phase: A 0.2% v/v solution of trifluoroacetic acid in water and acetonitrile (80:20% v/v).[1][2]
-
Run Time: 15 minutes.[1]
Method 2: Using Inertsil C8-3[3]
-
Column: Inertsil C8-3 (250 x 4.6 mm, 3 µm).[3]
-
Mobile Phase A: 0.1% orthophosphoric acid solution in water.[3]
-
Mobile Phase B: Acetonitrile and water in a ratio of 80:20% v/v.[3]
-
Elution: Gradient.[3]
-
Column Temperature: 30 °C.[3]
Method 3: Using Kromasil C18[4]
-
Column: Kromasil C18 (250mm x 4.6mm, 5 µm).[4]
-
Mobile Phase A: 20mM Potassium dihydrogen phosphate solution with 0.05% v/v orthophosphoric acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: 341 nm.[4]
-
Injection Volume: 50 µL.[4]
-
Run Time: 25 minutes.[4]
Experimental Workflow
The logical flow of selecting and evaluating a C18 column for Canagliflozin impurity analysis is depicted in the following diagram.
Caption: Workflow for C18 column selection and method validation for Canagliflozin impurity analysis.
Conclusion
The selection of a C18 column for the separation of Canagliflozin and its impurities is dependent on the specific impurities being targeted and the analytical goals. While standard C18 columns like Supelcosil C18 and ZORBAX C18 provide good initial results, more specialized columns such as Inertsil C8-3 or those with different surface chemistries like Ascentis Express RP-Amide may be necessary for challenging separations involving multiple or structurally similar impurities. For genotoxic impurities, a highly sensitive and specific method using a column like Kromasil C18 is warranted. The provided data and protocols serve as a valuable starting point for researchers in developing and validating robust analytical methods for Canagliflozin.
References
- 1. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
Evaluating the Genotoxicity of Canagliflozin Impurity 12 Versus its Parent Drug, Canagliflozin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of the antidiabetic drug Canagliflozin and its process impurity, Canagliflozin Impurity 12. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes available data from a standard battery of genotoxicity tests, details the experimental protocols for these assays, and presents visual workflows to elucidate the testing processes.
Data Summary
The genotoxicity profiles of Canagliflozin and its dimer impurity, which is presumed to be structurally related or identical to Impurity 12, have been evaluated using a standard battery of in vitro and in vivo assays. The following tables summarize the available quantitative data from these studies.
| Table 1: Genotoxicity of Canagliflozin | |||
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Negative[1][2] |
| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y tk+/- cells | Without | Negative[1][2] |
| With | Positive [1][2] | ||
| In Vivo Micronucleus Assay | Rat bone marrow | N/A | Negative[1][2] |
| In Vivo Comet Assay | Rat liver | N/A | Negative[1] |
| Table 2: Genotoxicity of Canagliflozin Dimer Impurity (Presumed Impurity 12) | |||
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Negative |
| In Vitro Micronucleus Test | TK6 cells | With and Without | Negative |
| In silico QSAR Prediction | N/A | N/A | Negative |
Note: Specific quantitative data for Canagliflozin Impurity 12 is not publicly available. The data presented for the "dimer impurity" is based on a recent study and is presumed to be representative of Impurity 12. This assumption should be considered when evaluating the data.
Experimental Protocols
The following are detailed methodologies for the key genotoxicity experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).
-
Procedure:
-
The test substance is prepared at a range of concentrations.
-
The bacterial tester strains are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
In the pre-incubation method, the test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.
-
Plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Gene Mutation Test - Mouse Lymphoma Assay (MLA) - OECD 490
This assay detects gene mutations and chromosomal damage in mammalian cells.
-
Test System: L5178Y tk+/- mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus.
-
Procedure:
-
Cells are exposed to at least four concentrations of the test substance, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-4 hours).
-
After exposure, the cells are washed and cultured for a period to allow for the expression of any induced mutations (phenotypic expression period).
-
To determine mutant frequency, cells are plated in the presence of a selective agent (e.g., trifluorothymidine - TFT). Cells with a mutated TK gene will survive and form colonies, while normal cells will not.
-
Cells are also plated in the absence of the selective agent to determine cloning efficiency (viability).
-
-
Data Analysis: The mutant frequency is calculated. A significant, concentration-dependent increase in mutant frequency above the background level indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test assesses chromosomal damage or damage to the mitotic apparatus in a living animal.
-
Test System: Bone marrow or peripheral blood cells of rodents (typically rats or mice).
-
Procedure:
-
Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.
-
A concurrent negative (vehicle) control and a positive control group are included.
-
Bone marrow is typically collected 24 and 48 hours after a single treatment or 24 hours after the final dose in a repeated-dose regimen. Peripheral blood can also be sampled.
-
The collected cells are prepared on slides and stained.
-
Immature erythrocytes (polychromatic erythrocytes - PCEs) are analyzed for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes).
-
-
Data Analysis: The frequency of micronucleated PCEs is determined for each animal. A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a positive result.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described genotoxicity assays.
Ames Test Experimental Workflow
Mouse Lymphoma Assay Workflow
References
- 1. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
Justification of Specifications for Canagliflozin Impurity 12 in Drug Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive overview of the justification of specifications for Canagliflozin Impurity 12, a known process-related impurity in the synthesis of the anti-diabetic drug Canagliflozin. Due to the limited publicly available data on specific regulatory limits and toxicological profiles for this impurity, this document focuses on the principles of justification based on international guidelines and compares analytical methodologies for its control.
Understanding Canagliflozin Impurity 12
Canagliflozin Impurity 12 is chemically identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, which is the tetra-acetylated form of Canagliflozin. This impurity is typically formed during the synthesis process where acetyl protecting groups are used and may persist in the final drug substance if not adequately controlled.
Framework for Justification of Specifications
The justification for the acceptance criteria of any impurity, including Canagliflozin Impurity 12, is fundamentally based on the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.
The process of establishing and justifying a specification for an impurity like Canagliflozin Impurity 12 follows a logical progression. This involves the identification of the impurity, understanding its potential risks, and establishing a control strategy that includes a validated analytical method for its quantification. The acceptance limit is then justified based on a combination of factors, including the levels of the impurity present in batches used in clinical and safety studies, and any available toxicological data. If toxicological data is not available, qualification studies may be necessary for impurities found at levels higher than the ICH qualification thresholds.
Comparative Analysis of Analytical Methodologies
The accurate quantification of Canagliflozin Impurity 12 is essential for its control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the analysis of Canagliflozin and its impurities. The choice of method depends on the specific requirements for sensitivity, resolution, and analysis time.
While specific validated methods for Canagliflozin Impurity 12 are not publicly available, the following table provides a comparative summary of typical performance characteristics of HPLC and UPLC methods based on published literature for Canagliflozin impurity profiling.
| Parameter | HPLC Method | UPLC Method |
| Principle | Liquid chromatography with standard particle size columns (3-5 µm) | Liquid chromatography with sub-2 µm particle size columns |
| Typical Run Time | 20-40 minutes | 5-15 minutes |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | Typically in the range of 0.01-0.05% | Typically in the range of 0.005-0.02% |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (1000-4000 psi) | Higher (up to 15000 psi) |
Note: The values in this table are illustrative and based on typical performance for related substance analysis. Actual performance for Canagliflozin Impurity 12 would need to be determined through method development and validation.
Experimental Protocols
A detailed experimental protocol for a stability-indicating HPLC method for the determination of impurities in Canagliflozin is outlined below. This method would serve as a starting point for the specific validation of the analysis of Impurity 12.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Canagliflozin and its related substances, including Impurity 12, in the drug product.
Materials and Reagents:
-
Canagliflozin reference standard
-
Canagliflozin Impurity 12 reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or other suitable buffer components
Chromatographic Conditions (Illustrative):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Method Validation (as per ICH Q2(R1)): The method would be validated for the following parameters:
-
Specificity: Demonstrated by the separation of the impurity from the main peak and other potential impurities. Forced degradation studies would be conducted to show peak purity.
-
Linearity: Assessed over a range of concentrations for the impurity.
-
Accuracy: Determined by recovery studies at different concentration levels.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to ensure the method is sensitive enough to detect the impurity at the required levels.
-
Robustness: Assessed by making small, deliberate variations to the method parameters.
The following diagram illustrates a typical experimental workflow for the development and validation of an analytical method for impurity quantification.
A Comparative Guide to Linearity and Range Assessment for the Quantification of Canagliflozin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of impurities in Canagliflozin, with a focus on the critical validation parameters of linearity and range. While specific data for "Canagliflozin Impurity 12" is not publicly available in the reviewed literature, this document presents data from studies on other Canagliflozin impurities and the active pharmaceutical ingredient (API) itself to serve as a valuable reference. The methodologies and data presented are crucial for ensuring the accuracy and reliability of impurity quantification in pharmaceutical quality control.
Comparative Analysis of Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range data from various studies on Canagliflozin and its related substances.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Canagliflozin | RP-HPLC | 25-225 µg/mL | Not Specified | Not Specified | Not Specified | [1] |
| Canagliflozin | UPLC-MS/MS | 10-1000 ng/mL | Not Specified | Not Specified | 10 ng/mL | [2] |
| Hydroperoxide Impurity | RP-HPLC | 0.83-6.24 ppm | 0.9982 | 0.32 ppm | 0.97 ppm | [3] |
| Canagliflozin | RP-HPLC | 12.6–37.9 μg/mL | Not Specified | Not Specified | Not Specified | [4] |
| Canagliflozin Hemihydrate | RP-HPLC | 10-200 µg/ml | > 0.998 | Not Specified | Not Specified | [5] |
| Canagliflozin | RP-HPLC | 25-150 ppm | 0.9999 | 0.037 µg/ml | 0.112 µg/ml | |
| Canagliflozin | RP-HPLC | 10-125 µg/ml | 0.999 | 0.9 µg/ml | 2.7 µg/ml | [6] |
Experimental Protocols
The following is a representative experimental protocol for the assessment of linearity and range for a Canagliflozin impurity using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This protocol is a composite based on methodologies reported in the literature for Canagliflozin and its impurities.[1][3][4]
Objective: To establish the linearity and range for the quantification of a specific Canagliflozin impurity.
Materials and Reagents:
-
Canagliflozin impurity reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate pH modifier)
-
Methanol (HPLC grade)
-
Diluent (e.g., Acetonitrile:Water 50:50 v/v)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Analytical column (e.g., C18 column, 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a suitable amount of the Canagliflozin impurity reference standard and dissolve it in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the diluent to cover the desired concentration range. The range should be selected based on the expected concentration of the impurity in the test sample and should typically span from the limit of quantification (LOQ) to 120% of the specification limit.
-
Linearity Assessment:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.
-
-
Range Assessment: The range is established by confirming that the analytical method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing the impurity at the extremes of the concentration range and within the range.
Visual Workflow for Linearity and Range Assessment
The following diagram illustrates the key steps involved in the experimental workflow for assessing the linearity and range of an analytical method for a Canagliflozin impurity.
Caption: Workflow for Linearity and Range Assessment.
References
- 1. hrpub.org [hrpub.org]
- 2. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smec.ac.in [smec.ac.in]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
A Comparative Guide to the Precision and Accuracy of Analytical Methods for Canagliflozin Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of the accuracy and precision of analytical methods for a representative impurity of Canagliflozin, a widely used anti-diabetic drug. Due to the limited availability of public data specifically for Canagliflozin Impurity 12, this report utilizes a well-documented study on a potential genotoxic hydroperoxide impurity of Canagliflozin as a representative example to illustrate the performance of a validated analytical method.
The data presented here is based on a high-performance liquid chromatography (HPLC) method developed for the quantitative determination of a hydroperoxide impurity in Canagliflozin drug substances. This method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates a high degree of linearity, accuracy, and precision.
Performance Data of the Analytical Method
The following table summarizes the key performance metrics of the validated HPLC method for the determination of the Canagliflozin hydroperoxide impurity. This data provides a benchmark for evaluating the method's suitability for quality control and stability testing.
| Parameter | Result |
| Linearity Range | 0.83 ppm to 6.24 ppm |
| Correlation Coefficient (r²) | 0.9982 |
| Limit of Detection (LOD) | 0.32 ppm |
| Limit of Quantitation (LOQ) | 0.97 ppm |
| Accuracy (Recovery) | 90.58% to 114.16% |
| System Precision (%RSD) | 0.34% |
| Precision at LOQ (%RSD) | 1.73% |
Alternative Analytical Approaches
While the presented HPLC method demonstrates robust performance, other analytical techniques are also employed for the analysis of Canagliflozin and its impurities. A review of published literature indicates the use of various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods with different columns, mobile phases, and detection wavelengths.[1] For instance, some methods utilize a C18 column with a mobile phase consisting of acetonitrile and water, with detection at 214 nm, while others may use different buffer solutions and organic modifiers to achieve optimal separation of various impurities.[1] The choice of method often depends on the specific impurity profile of the Canagliflozin sample and the desired sensitivity and selectivity. Forced degradation studies, as described in multiple sources, are also crucial for identifying potential degradation products and developing stability-indicating methods.[2][3][4]
Experimental Protocol: HPLC Determination of Canagliflozin Hydroperoxide Impurity
This section details the experimental protocol for the validated HPLC method used to generate the performance data presented above.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).
-
Column Temperature: 25°C.
-
Mobile Phase A: 20mM Potassium dihydrogen phosphate solution with 0.05% v/v orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 341 nm.
-
Injection Volume: 50 µL.
-
Run Time: 25 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution: A stock solution of the hydroperoxide impurity is prepared in a suitable diluent.
-
Linearity Solutions: A series of standard solutions are prepared by diluting the stock solution to concentrations ranging from the LOQ to 150% of the target concentration (5.0 ppm with respect to the sample).
-
Accuracy (Recovery) Solutions: Canagliflozin test samples are spiked with the hydroperoxide impurity at LOQ, 50%, 100%, and 150% of the target concentration.
-
Precision Solutions: Six standard solutions of the hydroperoxide impurity at the limit level concentration (5.0 ppm) are prepared for system precision. For precision at LOQ, six solutions are prepared at the LOQ concentration.
3. Method Validation Procedure:
-
Linearity: The linearity of the method is established by plotting the peak area response against the concentration of the linearity solutions. The correlation coefficient, y-intercept, and slope of the regression line are calculated.
-
Accuracy: The accuracy is determined by calculating the percentage recovery of the hydroperoxide impurity from the spiked Canagliflozin samples.
-
Precision:
-
System Precision: The relative standard deviation (%RSD) of the peak areas from six replicate injections of the standard solution is calculated.
-
Precision at LOQ: The %RSD of the peak areas from six replicate injections of the LOQ solution is calculated.
-
Experimental Workflow for Accuracy and Precision Determination
The following diagram illustrates the logical workflow for determining the accuracy and precision of the analytical method for the Canagliflozin hydroperoxide impurity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
